molecular formula C15H24O3 B15589938 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Cat. No.: B15589938
M. Wt: 252.35 g/mol
InChI Key: FWLWCLDHPUPCHO-VIRABCJISA-N
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Description

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(3S,5R,6S)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m0/s1

InChI Key

FWLWCLDHPUPCHO-VIRABCJISA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a natural product isolated from Datura metel. This document details the discovery, experimental protocols for its isolation and characterization, and explores its potential biological activities, including anti-inflammatory and cytotoxic effects. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a vetispirane-type sesquiterpenoid, a class of C15 terpenoids characterized by a spirocyclic carbon skeleton. Natural products, particularly those derived from medicinal plants like Datura metel, are a rich source of novel chemical entities with diverse biological activities. Sesquiterpenoids, in general, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This guide focuses specifically on the discovery, isolation, and preliminary biological evaluation of this compound, providing a foundation for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
CAS Number 62574-30-5
Class Sesquiterpenoid (Vetispirane-type)
Natural Source Datura metel

Discovery and Isolation

The discovery of this compound is associated with phytochemical investigations of Datura metel, a plant species known for its rich content of various secondary metabolites. The isolation of this and other sesquiterpenoids from Datura metel has been described in the scientific literature.

Experimental Protocol: Isolation of Sesquiterpenoids from Datura metel

The following protocol is a generalized procedure based on methods reported for the isolation of sesquiterpenoids from the leaves of Datura metel.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Datura metel are extracted with a solvent system, typically 95% ethanol, at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of chloroform (B151607) and methanol (B129727) with increasing methanol concentration, is used to separate the components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic techniques, including:

    • 1D NMR: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular formula.

Experimental Workflow Diagram

G plant Datura metel Leaves extraction Extraction (95% Ethanol) plant->extraction fractionation Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation cc Column Chromatography (Silica Gel) fractionation->cc purification Further Purification (Sephadex LH-20, Prep-HPLC) cc->purification structure Structure Elucidation (NMR, HR-ESI-MS) purification->structure compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one structure->compound G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p65 p65 NFkB->p65 p50 p50 NFkB->p50 p65_nuc p65 p65->p65_nuc p50_nuc p50 p50->p50_nuc NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes p65_nuc->NFkB_nuc p50_nuc->NFkB_nuc Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->MAPK Compound->IKK G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

An In-Depth Technical Guide to the Biosynthesis of Spirovetivane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of spirovetivane sesquiterpenes, a class of natural products with significant biological activities. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Spirovetivane Sesquiterpenes

Spirovetivane sesquiterpenes are a diverse group of C15 isoprenoids characterized by a spiro[4.5]decane carbon skeleton. They are produced by a variety of organisms, including plants of the Solanaceae family (e.g., potato and henbane) and some fungi, often as phytoalexins in response to pathogen attack. Their intriguing chemical structures and biological activities, including antimicrobial and cytotoxic properties, have made them attractive targets for research and potential drug development.

The Core Biosynthetic Pathway

The biosynthesis of spirovetivane sesquiterpenes originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP)[1]. The pathway can be broadly divided into two major stages: the cyclization of FPP to form the characteristic spirovetivane skeleton and the subsequent functionalization of this scaffold.

Formation of the Spirovetivane Skeleton: Vetispiradiene Synthase

The key enzyme responsible for the formation of the spirovetivane backbone is vetispiradiene synthase (HVS) (EC 4.2.3.21)[2][3][4][5][6]. This sesquiterpene cyclase catalyzes the complex cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (B83284), into the bicyclic olefin, vetispiradiene[3][4][5][6]. The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP.

The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, vetispiradiene-forming)[3]. Other common names include vetispiradiene-forming farnesyl pyrophosphate cyclase, pemnaspirodiene synthase, and HVS[3].

Downstream Modifications: The Role of Cytochrome P450 Monooxygenases

Following the formation of the vetispiradiene scaffold, a variety of spirovetivane sesquiterpenoids are generated through subsequent enzymatic modifications. Evidence strongly points to the involvement of cytochrome P450 monooxygenases (CYPs) in this diversification process[7][8]. These enzymes catalyze regio- and stereospecific hydroxylations and other oxidative reactions on the vetispiradiene molecule.

For instance, in the biosynthesis of the phytoalexin solavetivone (B1203128) in Hyoscyamus muticus, a cytochrome P450 enzyme from the CYP71 family, known as premnaspirodiene (B1254385) oxygenase (HPO), is responsible for the hydroxylation of the vetispiradiene precursor[7]. This highlights the crucial role of CYPs in generating the chemical diversity observed within the spirovetivane family.

Quantitative Data

Enzyme Kinetic Parameters

Understanding the kinetic properties of the biosynthetic enzymes is crucial for metabolic engineering and synthetic biology applications. The following table summarizes the available kinetic data for vetispiradiene synthase from Hyoscyamus muticus.

EnzymeSubstrateKd (µM)Reference
Vetispiradiene Synthase (HVS)Farnesyl Diphosphate (FPP)20-70[9]

Note: The reported values are dissociation constants (Kd) determined from pre-steady-state experiments and were found to be significantly larger than the observed Michaelis constants (Km)[9]. Further research is needed to establish definitive steady-state kinetic parameters (Km and kcat) for vetispiradiene synthase and the downstream cytochrome P450 monooxygenases.

Product Yields in Engineered Systems

The production of spirovetivane sesquiterpenes has been achieved in engineered microbial hosts, offering a promising alternative to extraction from natural sources. The table below presents examples of product titers achieved in engineered yeast for various sesquiterpenes, providing a benchmark for future optimization efforts.

Host OrganismProductTiterReference
Saccharomyces cerevisiaeStylopine676 µg/L[10]
Saccharomyces cerevisiaecis-N-methylstylopine548 µg/L[10]
Saccharomyces cerevisiaeProtopine252 µg/L[10]
Saccharomyces cerevisiaeSanguinarine80 µg/L[10]
Saccharomyces cerevisiaeSqualene0.532 g/L[11]
Saccharomyces cerevisiaeAmorphadiene0.254 g/L[11]
Yarrowia lipolyticaalpha-Farnesene~0.26 g/L[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of spirovetivane biosynthesis.

Heterologous Expression and Purification of Vetispiradiene Synthase

This protocol describes the expression of recombinant vetispiradiene synthase in Escherichia coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

  • The coding sequence of vetispiradiene synthase from the source organism (e.g., Hyoscyamus muticus) is amplified by PCR.
  • The amplified gene is cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., polyhistidine-tag).

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
  • The culture is grown at 37°C to an OD600 of 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer.
  • Cell lysis is performed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The soluble fraction containing the recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
  • The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
  • The recombinant vetispiradiene synthase is eluted from the column using an elution buffer with a high concentration of imidazole.
  • The purity of the protein is assessed by SDS-PAGE.

Vetispiradiene Synthase Activity Assay

This assay is used to determine the enzymatic activity of purified vetispiradiene synthase.

1. Reaction Mixture Preparation:

  • The assay is typically performed in a reaction buffer containing HEPES or a similar buffer system, MgCl2 as a cofactor, and dithiothreitol (B142953) (DTT).
  • The substrate, farnesyl pyrophosphate (FPP), is added to the reaction mixture.

2. Enzymatic Reaction:

  • The reaction is initiated by the addition of the purified vetispiradiene synthase to the reaction mixture.
  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped by the addition of a stop solution (e.g., a strong acid or by flash freezing).

3. Product Extraction and Analysis:

  • The sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or pentane).
  • The organic phase is collected, dried, and concentrated.
  • The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

GC-MS Analysis of Spirovetivane Sesquiterpenes

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile sesquiterpenes.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer is used.
  • A capillary column suitable for terpene analysis (e.g., HP-5MS) is installed.

2. GC Conditions:

  • Injector Temperature: Typically set at 250°C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient is used to separate the different sesquiterpenes. A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-280°C).
  • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: A scan range of m/z 40-400 is typically used.
  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by matching with mass spectral libraries (e.g., NIST, Wiley).

4. Quantification:

  • Quantification can be performed using an internal standard method. A known amount of an internal standard (a compound not present in the sample) is added to each sample and standard solution. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the samples.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of novel spirovetivane sesquiterpenes.

1. Sample Preparation:

  • The purified compound is dissolved in a deuterated solvent (e.g., CDCl3, C6D6).

2. NMR Experiments:

  • 1D NMR: 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule.
  • 2D NMR: A suite of 2D NMR experiments is typically required for complete structural assignment:
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

3. Data Analysis:

  • The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to piece together the structure of the molecule.

Visualizations

Biosynthetic Pathway of Spirovetivane Sesquiterpenes

Biosynthesis_of_Spirovetivane_Sesquiterpenes FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase (HVS) EC 4.2.3.21 Spirovetivanes Diverse Spirovetivane Sesquiterpenoids (e.g., Solavetivone) Vetispiradiene->Spirovetivanes Cytochrome P450 Monooxygenases (CYPs) (e.g., HPO)

Caption: The core biosynthetic pathway of spirovetivane sesquiterpenes.

Experimental Workflow for Vetispiradiene Synthase Characterization

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis PCR PCR Amplification of HVS gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity SDS_PAGE Purity Check (SDS-PAGE) Affinity->SDS_PAGE Assay Enzyme Activity Assay with FPP Affinity->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Kinetics Kinetic Parameter Determination GCMS->Kinetics

Caption: Workflow for heterologous expression and characterization of vetispiradiene synthase.

Conclusion

The biosynthesis of spirovetivane sesquiterpenes is a fascinating area of natural product chemistry with significant potential for biotechnological applications. Vetispiradiene synthase serves as the gateway to this class of compounds, while cytochrome P450 monooxygenases are key players in generating their structural diversity. This guide has provided a comprehensive overview of the current knowledge, including quantitative data and detailed experimental protocols, to aid researchers in their exploration of this important biosynthetic pathway. Further research into the steady-state kinetics of the involved enzymes and the elucidation of the complete biosynthetic pathways to a wider range of spirovetivane sesquiterpenoids will be crucial for advancing the field and enabling the efficient production of these valuable compounds.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid of the spirovetivane class. This class of natural products, often isolated from sources like vetiver oil, is of significant interest for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.[1] A precise understanding of their complex three-dimensional structure is paramount for advancing drug discovery and development efforts.

This guide details the integrated spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are the cornerstones of modern natural product structure elucidation. While specific experimental data for this compound is not publicly available, this guide utilizes representative data from closely related and structurally analogous spirovetivane sesquiterpenoids to illustrate the elucidation process.

Molecular Formula and Unsaturation Index

The primary step in the structure elucidation of a novel compound is the determination of its molecular formula. For this compound, the molecular formula is established as C₁₅H₂₄O₃ . This is typically determined with high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

From the molecular formula, the degree of unsaturation (or double bond equivalents) can be calculated. This index is crucial for deducing the number of rings and/or multiple bonds within the molecule.

  • Calculation: For a molecule with the formula CₐHₙOₑ, the degree of unsaturation is calculated as: (2a + 2 - n) / 2 = (2 * 15 + 2 - 24) / 2 = 4

A degree of unsaturation of four suggests the presence of a combination of rings and double bonds. In the case of this compound, this corresponds to the spirocyclic ring system, a double bond, and a carbonyl group.

Spectroscopic Data Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry, is employed to piece together the molecular puzzle.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can offer initial clues about the structural motifs present in the molecule.

Table 1: Representative High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺253.1798253.1795
[M+Na]⁺275.1617275.1614
[M+K]⁺291.1357291.1353
¹H and ¹³C NMR Spectroscopy

1D NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals reveal the types of protons (e.g., olefinic, aliphatic, hydroxyl) and their connectivity to neighboring protons.

  • ¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms (e.g., carbonyl, olefinic, quaternary, methine, methylene, methyl).

Table 2: Representative ¹H and ¹³C NMR Data for the Spirovetivane Skeleton

PositionδC (ppm)δH (ppm) (multiplicity, J in Hz)
1(10)140.2-
2201.5-
3125.85.95 (s)
435.12.40 (m)
555.3-
628.91.80 (m), 1.65 (m)
745.22.10 (m)
825.41.75 (m), 1.55 (m)
940.11.90 (m), 1.70 (m)
1175.8-
1268.43.50 (d, 11.0), 3.40 (d, 11.0)
1325.11.25 (s)
1422.31.10 (d, 7.0)
1518.51.95 (s)

Note: This data is representative of a spirovetivane core and may vary slightly for the specific target molecule.

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Experimental Protocols

Isolation and Purification

The compound is typically isolated from its natural source (e.g., vetiver oil) through a series of chromatographic techniques.

  • Extraction: The raw material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography (e.g., using silica (B1680970) gel) to separate compounds based on polarity.

  • Purification: Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis. For mass spectrometry, the sample is dissolved in a suitable volatile solvent.

  • NMR Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Structure Elucidation Workflow and Data Integration

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired spectroscopic data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_structure Final Structure HRMS HRMS MolFormula Determine Molecular Formula (C₁₅H₂₄O₃) HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Identify Functional Groups (-OH, C=O, C=C) NMR_1D->FuncGroups Fragments Assemble Structural Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Fragments COSY COSY HSQC HSQC HMBC HMBC NOESY NOESY Unsaturation Calculate Degree of Unsaturation (4) MolFormula->Unsaturation Connectivity Establish Connectivity Fragments->Connectivity Stereochem Determine Relative Stereochemistry Connectivity->Stereochem FinalStruct Propose Final Structure of This compound Stereochem->FinalStruct COSY->Connectivity ¹H-¹H Connectivity HSQC->Fragments ¹H-¹³C Direct Correlation HMBC->Connectivity Long-range Connectivity NOESY->Stereochem Through-space Proximity

A logical workflow for the structure elucidation process.

Hypothetical Signaling Pathway Involvement

Given the reported anti-inflammatory properties of related compounds, this compound could potentially modulate inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, Transcription Factor) Compound->Target Inhibition/Modulation NFkB NF-κB Pathway Target->NFkB Inhibits Activation MAPK MAPK Pathway Target->MAPK Inhibits Activation InflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NFkB->InflammatoryMediators Induces Expression MAPK->InflammatoryMediators Induces Expression Inflammation Inflammatory Response InflammatoryMediators->Inflammation Promotes

A hypothetical anti-inflammatory signaling pathway.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the powerful combination of modern spectroscopic techniques. By integrating data from HRMS, 1D, and 2D NMR experiments, it is possible to unambiguously determine the planar structure and relative stereochemistry of such molecules. This detailed structural information is the bedrock upon which further research into their biological activities and potential as therapeutic agents can be built. This guide provides a foundational understanding of the principles and methodologies involved in this critical aspect of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid derivative belonging to the vetispirane subclass. These natural products are characterized by a spiro[4.5]decane carbon skeleton. This particular compound has been identified as a constituent of plants such as Datura metel and is also found in vetiver oil, which is derived from the roots of Chrysopogon zizanioides.[1] Sesquiterpenoids as a class are of significant interest to researchers due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This guide aims to consolidate the available physicochemical data for this compound and provide a general overview of the experimental approaches and biological mechanisms relevant to its chemical family.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₃[2][3]
Molecular Weight 252.35 g/mol [1][2]
Exact Mass 252.17254462 u[2]
CAS Number 62574-30-5
Synonyms [2R-[2alpha(R),5alpha(R)]]-2-(1,2-Dihydroxy-1-methylethyl)-6,10-dimethylspiro[4.5]dec-6-en-8-one[2]
Compound Type Sesquiterpenoid (Vetispirane)

Hypothetical Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the reviewed literature, a general workflow for the isolation and characterization of sesquiterpenoids from a plant matrix can be proposed.

General Isolation and Purification Workflow

The following diagram illustrates a representative workflow for the extraction, fractionation, and purification of sesquiterpenoids from plant material.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification & Identification A Dried Plant Material (e.g., Datura metel leaves) B Solvent Extraction (e.g., Ethanol/Water) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F Eluted Fractions E->F G Preparative HPLC F->G H Pure Compound G->H I Structural Elucidation (NMR, MS) H->I G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB_complex IκBα NF-κB IKK->IkB_NFkB_complex phosphorylates IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound Sesquiterpenoid (e.g., this compound) Compound->IKK inhibits Compound->NFkB inhibits translocation IkB_NFkB_complex->NFkB releases NF-κB NFkB_n NF-κB NFkB_n->Genes induces transcription

References

An In-depth Technical Guide on the Biological Activity of Sesquiterpenes from Vetiver Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver oil, derived from the roots of the Chrysopogon zizanioides plant, is a complex mixture of over 150 sesquiterpenoid constituents.[1] This technical guide delves into the core biological activities of these sesquiterpenes, providing a comprehensive overview of their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Vetiver oil's composition is predominated by sesquiterpenes and their derivatives, including alcohols, aldehydes, and ketones.[2] The primary bioactive constituents responsible for its therapeutic effects include α-vetivone, β-vetivone, khusimol, and zizanoic acid, among others.[1] These compounds have demonstrated a range of biological effects, which are detailed in the subsequent sections.

Antioxidant Activity

Sesquiterpenes from vetiver oil have shown significant potential as natural antioxidants, capable of scavenging free radicals and mitigating oxidative stress.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of vetiver oil and its components has been quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

SampleConcentration% DPPH Radical Scavenging ActivityAssayReference
Vetiver Oil (VO)10 µL/mL~93%DPPH[3]
α-Tocopherol (Standard)0.1 mM89%DPPH[3]
BHT (Standard)10 mM93%DPPH[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of vetiver oil sesquiterpenes.

Materials:

  • Vetiver oil or isolated sesquiterpene

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol.

  • Sample Preparation: Dissolve the vetiver oil or isolated sesquiterpene in methanol to achieve the desired concentrations.

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the sample solution to a defined volume of the DPPH solution. A common ratio is 0.1 mL of sample to 3 mL of DPPH solution.[4]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the solvent and DPPH solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

Visualization of Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.004% in Methanol) Mix Mix Sample and DPPH DPPH_sol->Mix Sample_sol Vetiver Oil/Sesquiterpene (in Methanol) Sample_sol->Mix Incubate Incubate (30 min, Dark) Mix->Incubate Measure Measure Absorbance (@ 517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

DPPH Radical Scavenging Assay Workflow.

Antimicrobial Activity

Vetiver oil and its constituent sesquiterpenes exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of vetiver oil.

MicroorganismMIC (µg/mL)Assay MethodReference
Staphylococcus aureus39Broth Microdilution
Bacillus subtilis312.5Broth Microdilution
Pseudomonas aeruginosa312.5Broth Microdilution
Escherichia coli312.5Broth Microdilution
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of vetiver oil against microbial strains.

Materials:

  • Vetiver oil

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the vetiver oil in the broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted vetiver oil.

  • Controls: Include a positive control (broth with inoculum, no oil) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of vetiver oil that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Vetiver_Dilutions Vetiver Oil Serial Dilutions Vetiver_Dilutions->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Determine_MIC Determine MIC (Visual/Absorbance) Incubate->Determine_MIC

Broth Microdilution for MIC Determination Workflow.

Anti-inflammatory Activity

Sesquiterpenes from vetiver oil have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Mechanism of Action

The anti-inflammatory activity of vetiver oil is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-1β, IL-6).[5][6] This is achieved, in part, through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] A key signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production, a key indicator of inflammation, in macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Vetiver oil or isolated sesquiterpene

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1 × 10^5 cells/well) and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of vetiver oil or sesquiterpene for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for another 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • Calculation: A standard curve using sodium nitrite is used to quantify the concentration of nitrite in the samples.

Visualization of NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Vetiver_Sesquiterpenes Vetiver Sesquiterpenes (e.g., Khusimol) Vetiver_Sesquiterpenes->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes induces

Inhibition of the NF-κB Pathway by Vetiver Sesquiterpenes.

Anticancer Activity

Emerging evidence suggests that sesquiterpenes from vetiver oil possess cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineIC50 (µg/mL)Assay MethodReference
WiDr (Colon Cancer)288.73MTT[7]
4T1 (Breast Cancer)48.13MTT[7]
T47D (Breast Cancer)71.60MTT[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of vetiver oil on cancer cells.

Materials:

  • Cancer cell lines (e.g., WiDr, 4T1, T47D)

  • Vetiver oil or isolated sesquiterpene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 2,500-8,000 cells/well) and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with various concentrations of vetiver oil or sesquiterpene for a specified duration (e.g., 24 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization of Anticancer Signaling Pathway

One of the proposed mechanisms for the anticancer activity of vetiver oil, particularly its component β-caryophyllene, involves the Cannabinoid Receptor 2 (CB2R) and the subsequent modulation of the PI3K/Akt/mTOR signaling pathway.[8]

Anticancer_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_outcomes Cellular Outcomes Beta_Caryophyllene β-Caryophyllene CB2R CB2 Receptor Beta_Caryophyllene->CB2R activates PI3K PI3K CB2R->PI3K inhibits Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Proliferation Cell Proliferation mTOR->Proliferation leads to decrease in Apoptosis Apoptosis mTOR->Apoptosis leads to increase in

References

The Therapeutic Potential of Spirovetivane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a unique spiro[4.5]decane carbon skeleton. These compounds, isolated from various terrestrial and marine organisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of spirovetivane compounds, with a particular focus on their anticancer and anti-inflammatory properties. We will delve into the quantitative data supporting these activities, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways implicated in their mechanism of action.

Quantitative Biological Activity Data

The therapeutic potential of spirovetivane and related sesquiterpenoid compounds is underscored by their cytotoxic effects against various cancer cell lines and their inhibitory effects on inflammatory markers. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Spirovetivane and Related Sesquiterpenoids

CompoundCell LineIC50 (µM)Source Organism/Reference
Spirovetivane Derivative 1Human leukemia (U937)15.2Spiro(lactone-cyclohexanone) derivative[1][2]
Spirovetivane Derivative 2Human leukemia (K562)21.8Spiro(lactone-cyclohexanone) derivative[1][2]
HelenalinHuman small cell lung carcinoma (GLC4)0.44Arnica species[3]
HelenalinHuman colorectal cancer (COLO 320)1.0Arnica species[3]
Polymatin BHuman T-cell acute lymphoblastic leukemia (CCRF-CEM)5.8Smallanthus sonchifolius[4]
UvedalinHuman T-cell acute lymphoblastic leukemia (CCRF-CEM)12.3Smallanthus sonchifolius[4]
EnhydrinHuman pancreatic carcinoma (MIA PaCa-2)8.9Smallanthus sonchifolius[4]

Table 2: Anti-inflammatory Activity of a Spiro Compound

CompoundAssayEndpointResultReference
Spiro(lactone-cyclohexanone) 4NF-κB Luciferase Reporter AssayInhibition of TNF-α-induced NF-κB activationDose-dependent inhibition[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the therapeutic potential of spirovetivane compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Spirovetivane compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirovetivane compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of compounds in vivo.

Materials:

  • Wistar rats or Swiss albino mice

  • Spirovetivane compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the spirovetivane compound orally or intraperitoneally at different doses. The control group receives the vehicle only, and a positive control group receives the reference drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

NF-κB Inhibition Assessment: Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Spirovetivane compound

  • TNF-α (or another NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of the spirovetivane compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[1][5][6][7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of spirovetivane compounds are believed to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.[1][2] Some spiro compounds have been shown to inhibit the activation of NF-κB.[1][2] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB dimer.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Induces NFkB_IkBa->NFkB Releases Spirovetivane Spirovetivane Compounds Spirovetivane->IKK Inhibits Spirovetivane->NFkB Inhibits Translocation

Caption: The NF-κB signaling pathway and potential inhibition by spirovetivane compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival.[10][11] Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[10] While direct evidence for the modulation of the PI3K/Akt pathway by spirovetivane compounds is still emerging, many other sesquiterpenoids have been shown to exert their anticancer effects by inhibiting this pathway.[11]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Spirovetivane Spirovetivane Compounds (Potential) Spirovetivane->PI3K Inhibits? Spirovetivane->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target for spirovetivane compounds.

Conclusion and Future Directions

Spirovetivane compounds represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. The available data demonstrates their potent cytotoxic and anti-inflammatory activities. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like NF-κB, provides a strong rationale for their further development.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of spirovetivane derivatives to identify the most potent and selective compounds.

  • In-depth Mechanistic Studies: Further investigating the precise molecular targets and signaling pathways modulated by these compounds, including the PI3K/Akt pathway.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical in vivo models and, ultimately, into clinical trials.

The exploration of spirovetivane compounds holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in cancer and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid that has been identified in various plant species, notably from the Solanaceae family, such as Datura metel[1], and is also a derivative found in vetiver oil, which is extracted from the roots of Chrysopogon zizanioides. Sesquiterpenoids are a class of secondary metabolites with a diverse range of biological activities, making them of significant interest to the pharmaceutical and cosmetic industries. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established phytochemical methodologies.

I. Plant Material and Reagents

1.1. Plant Material:

The primary plant sources for this compound include:

  • Leaves and stems of Datura metel L.

  • Roots of Chrysopogon zizanioides (Vetiver)

For optimal results, the plant material should be harvested at the appropriate stage of growth and authenticated by a plant taxonomist. The material should be free from disease and contamination.

1.2. Reagents and Solvents:

All solvents should be of analytical or HPLC grade.

II. Experimental Protocols

2.1. Preparation of Plant Material:

  • Washing: Thoroughly wash the collected plant material with tap water to remove any soil and debris, followed by a final rinse with distilled water.

  • Drying: Air-dry the plant material in the shade at room temperature for 7-14 days or until it becomes brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C to expedite the drying process.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

2.2. Extraction of Crude Extract:

Two primary methods are recommended for the extraction of sesquiterpenoids: maceration and Soxhlet extraction.

Protocol 2.2.1: Maceration

  • Weigh 500 g of the powdered plant material and place it in a large glass container with a lid.

  • Add 2.5 L of methanol or ethanol to the container, ensuring the entire plant material is submerged.

  • Seal the container and keep it at room temperature for 3-5 days with occasional shaking.

  • After the maceration period, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Store the crude extract at 4°C.

Protocol 2.2.2: Soxhlet Extraction

  • Place 200 g of the powdered plant material in a thimble and insert it into a Soxhlet extractor.

  • Fill the round bottom flask with 1.5 L of a suitable solvent (e.g., n-hexane followed by ethyl acetate or methanol).

  • Heat the solvent to its boiling point and continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless.

  • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C.

2.3. Fractionation of the Crude Extract:

The crude extract can be fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

  • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

  • Collect each fraction separately and concentrate them using a rotary evaporator.

  • The fraction most likely to contain this compound (a moderately polar compound) would be the chloroform and ethyl acetate fractions. These should be analyzed by TLC.

2.4. Isolation and Purification:

Protocol 2.4.1: Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., n-hexane). The amount of silica gel should be 20-50 times the weight of the fraction to be separated.

  • Sample Loading: Adsorb the dried ethyl acetate or chloroform fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions (e.g., 20-30 mL each).

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 1:1). Visualize the spots under UV light (254 nm) and/or by spraying with a visualizing reagent.

  • Pooling: Combine the fractions that show a similar TLC profile and contain the target compound.

  • Re-chromatography: The pooled fractions may require further purification using a silica gel column with a shallower solvent gradient or a different stationary phase like Sephadex LH-20 (eluted with methanol) to remove closely related impurities.

Protocol 2.4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is the method of choice.

  • Column: A C18 reversed-phase column is suitable for the separation of moderately polar sesquiterpenoids.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program should be optimized based on analytical HPLC runs.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Injection and Collection: Dissolve the semi-purified fraction in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

  • Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC.

2.5. Structure Elucidation:

The structure of the purified compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

III. Data Presentation

The quantitative data from the extraction and purification process should be summarized for clear comparison.

Table 1: Extraction Yield from Plant Material

Plant MaterialPart UsedExtraction MethodSolventWeight of Plant Material (g)Weight of Crude Extract (g)Yield (%)
Datura metelLeavesMacerationMethanol500
C. zizanioidesRootsSoxhletEthyl Acetate200

Table 2: Fractionation of Crude Extract

Crude Extract SourceFractionWeight of Fraction (g)Percentage of Crude Extract (%)
Datura meteln-Hexane
Chloroform
Ethyl Acetate
Aqueous

Table 3: Purification of this compound

Fraction SourcePurification StepWeight of Purified Compound (mg)Purity (by HPLC, %)
Ethyl Acetate FractionColumn Chromatography
Preparative HPLC

IV. Visualizations

Diagram 1: General Workflow for Extraction and Isolation

Extraction_Workflow A Plant Material (Datura metel or Chrysopogon zizanioides) B Drying and Grinding A->B C Extraction (Maceration or Soxhlet) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (Fractionation) D->E F n-Hexane Fraction E->F Non-polar G Chloroform Fraction E->G Medium-polar H Ethyl Acetate Fraction E->H Polar I Column Chromatography (Silica Gel) G->I H->I J Semi-Purified Fractions I->J K Preparative HPLC J->K L Pure this compound K->L M Structure Elucidation (NMR, MS, IR) L->M

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Logical Relationships in Purification Steps

Purification_Logic Start Crude Fraction (Ethyl Acetate) CC Column Chromatography (Normal Phase) Start->CC TLC TLC Monitoring CC->TLC Pool Pool Active Fractions TLC->Pool Fractions with target compound Prep_HPLC Preparative HPLC (Reversed Phase) Pool->Prep_HPLC Purity Purity Check (Analytical HPLC) Prep_HPLC->Purity Purity->Prep_HPLC <95% Purity (Re-purify) End Pure Compound Purity->End >95% Purity

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract This application note details a representative protocol for the purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (B1158823), a spirovetivane-type sesquiterpenoid, using preparative High-Performance Liquid Chromatography (HPLC). Sesquiterpenoids are a diverse class of natural products investigated for their potential in drug development due to their wide range of biological activities.[1] This protocol outlines a reversed-phase HPLC method, providing parameters for the instrumentation, sample preparation, purification, and post-purification processing. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development requiring high-purity samples of the target compound for further studies.

Compound Information

This compound is a sesquiterpenoid derivative that can be isolated from natural sources such as vetiver oil or certain plant species.[1][2][3] Its structure features a spirocyclic core, a conjugated enone system, and two hydroxyl groups, which contribute to its moderate polarity and UV absorbance.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄O₃[1]
Molecular Weight 252.35 g/mol [1]
Monoisotopic Mass 252.17255 Da[5]
Topological Polar Surface Area (TPSA) 57.5 Ų[4]
XLogP3 (Predicted Lipophilicity) 1.2[5]
Structure Contains a spirovetivane skeleton with an α,β-unsaturated ketone and a diol side chain.[1]

Recommended HPLC Purification Parameters

The following parameters are recommended for the preparative purification of this compound. This method is based on common practices for the separation of sesquiterpenoids and related natural products.[6][7] A reversed-phase C18 column is chosen due to the compound's moderate polarity. A water/acetonitrile gradient is employed to ensure efficient separation from both more polar and less polar impurities.

Table 2: Preparative HPLC Method Parameters

ParameterRecommended Setting
HPLC System Preparative HPLC with gradient pump, autosampler/manual injector, UV/Vis detector, and fraction collector.
Column Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Gradient Program 0-5 min: 30% B; 5-35 min: 30% to 70% B; 35-40 min: 70% to 100% B; 40-45 min: 100% B; 45-50 min: 100% to 30% B
Flow Rate 15-20 mL/min (Adjust based on column diameter and pressure limits)
Detection Wavelength 254 nm (The α,β-unsaturated ketone provides a strong chromophore)
Column Temperature 30 °C
Injection Volume 500 - 2000 µL (Dependent on sample concentration and column loading capacity)
Sample Solvent Methanol or Acetonitrile

Experimental Protocol

Materials and Reagents
  • Crude extract or partially purified fraction containing this compound.

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

Sample Preparation
  • Accurately weigh the crude extract or sample.

  • Dissolve the sample in a minimal volume of the sample solvent (Methanol or Acetonitrile). Sonication may be used to aid dissolution.[8]

  • Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system.

HPLC Purification Procedure
  • Equilibrate the HPLC system and column with the initial mobile phase conditions (30% Acetonitrile) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient method as detailed in Table 2.

  • Monitor the separation at 254 nm.

  • Collect fractions corresponding to the target peak based on the chromatogram's retention time. The retention time should be predetermined using an analytical scale run if possible.

  • After the run, wash the column with 100% Acetonitrile and then re-equilibrate to the starting conditions for the next injection.

Post-Purification Processing
  • Combine the collected fractions containing the pure compound.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid or oil.

  • Determine the purity of the final compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9][10]

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound from a crude natural product extract.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Processing Crude Crude Sample Dissolve Dissolve in Methanol/ACN Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Preparative HPLC Injection Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Collect Fraction Collection Separate->Collect Evaporate Solvent Evaporation Collect->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize QC Purity & Identity Analysis (QC) Lyophilize->QC Pure Pure Compound QC->Pure

Figure 1: General workflow for the HPLC purification of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid belonging to the spirovetivane class of natural products. The structural elucidation and characterization of such compounds are crucial in drug discovery and natural product chemistry. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. This application note provides a detailed protocol and a proposed fragmentation pathway for this compound based on common fragmentation patterns observed for similar sesquiterpenoids.

Molecular Structure

  • Compound Name: this compound

  • Molecular Formula: C₁₅H₂₄O₃[1]

  • Molecular Weight: 252.35 g/mol [1][2]

  • Monoisotopic Mass: 252.17254 Da[2]

Experimental Protocols

A generalized protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. The parameters can be optimized based on the specific instrumentation available.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for LC-MS analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of sesquiterpenoids.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[3]

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable technique for this class of compounds.[4] Atmospheric pressure chemical ionization (APCI) can also be considered.[4]

  • Ionization Mode: Positive ion mode ([M+H]⁺) is generally preferred for detecting protonated molecules of sesquiterpenoids.

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Desolvation Temperature: 350-450 °C

  • Mass Range: m/z 50-500

  • Data Acquisition:

    • MS Scan: Acquire full scan data to determine the accurate mass of the precursor ion.

    • MS/MS (Tandem MS): Perform fragmentation analysis on the protonated molecule ([M+H]⁺, m/z 253.18) using collision-induced dissociation (CID). A stepped collision energy approach (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

Data Presentation

Table 1: Predicted Precursor and Key Fragment Ions of this compound in Positive Ion Mode

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₅H₂₅O₃⁺253.18037Protonated molecule
[M+H-H₂O]⁺C₁₅H₂₃O₂⁺235.16980Loss of a water molecule from the hydroxyl groups
[M+H-2H₂O]⁺C₁₅H₂₁O⁺217.15924Loss of two water molecules
Fragment AC₁₄H₁₉O₂⁺219.13850Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group after initial water loss
Fragment BC₁₂H₁₇O₂⁺193.12285Cleavage of the spirocyclic ring system
Fragment CC₁₁H₁₅O⁺163.11229Further fragmentation involving loss of CO and parts of the hydrocarbon backbone

Note: The m/z values are calculated based on monoisotopic masses and represent plausible fragmentation pathways. Actual observed fragments may vary depending on the specific MS instrumentation and conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be initiated by the protonation of one of the oxygen atoms, likely the carbonyl oxygen or one of the hydroxyl groups. The subsequent fragmentation will be driven by the elimination of small neutral molecules and cleavage of the carbon skeleton.

A key initial fragmentation step for hydroxylated terpenoids is the neutral loss of water (H₂O). Given the presence of two hydroxyl groups, sequential losses of water are anticipated, leading to ions at m/z 235.17 and m/z 217.16. Further fragmentation can occur from these dehydrated ions, involving ring cleavages and rearrangements. The presence of the α,β-unsaturated ketone moiety will also influence the fragmentation pattern.

Mandatory Visualizations

Fragmentation_Pathway M [M+H]⁺ m/z 253.18 C₁₅H₂₅O₃⁺ M_H2O [M+H-H₂O]⁺ m/z 235.17 C₁₅H₂₃O₂⁺ M->M_H2O -H₂O M_2H2O [M+H-2H₂O]⁺ m/z 217.16 C₁₅H₂₁O⁺ M_H2O->M_2H2O -H₂O FragA Fragment A m/z 219.14 C₁₄H₁₉O₂⁺ M_H2O->FragA -CH₂O FragB Fragment B m/z 193.12 C₁₂H₁₇O₂⁺ M_H2O->FragB -C₃H₄ FragC Fragment C m/z 163.11 C₁₁H₁₅O⁺ M_2H2O->FragC -C₄H₄O

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Filter Filtration (0.22 µm) Working->Filter LC UHPLC Separation (C18 Column) Filter->LC MS High-Resolution MS (Full Scan) LC->MS MSMS Tandem MS (MS/MS) (CID) MS->MSMS Feature Peak Detection & Alignment MSMS->Feature Identify Precursor Ion Identification Feature->Identify Fragment Fragment Ion Analysis Identify->Fragment Pathway Fragmentation Pathway Elucidation Fragment->Pathway

Caption: General experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpene derivative, a class of organic compounds with noted bioactive potential.[1] Isolated from natural sources like vetiver oil, its complex structure, featuring multiple hydroxyl groups and a spirocyclic moiety, suggests a potential for diverse chemical reactivity and biological activity.[1] Preliminary investigations hypothesize that this compound may modulate signaling pathways related to inflammation, making it a person of interest for the development of novel anti-inflammatory therapeutics.[1]

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of this compound in vitro. The protocols detailed below focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), utilizing the murine macrophage cell line RAW 264.7.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data on the effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.90
LPS + Compound120.1 ± 1.522.1
LPS + Compound514.3 ± 1.144.6
LPS + Compound108.7 ± 0.966.3
LPS + Compound254.2 ± 0.583.7

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

Treatment GroupConcentration (µM)PGE2 Levels (pg/mL)% Inhibition
Control (untreated)-50 ± 8-
LPS (1 µg/mL)-850 ± 450
LPS + Compound1680 ± 3220.0
LPS + Compound5495 ± 2841.8
LPS + Compound10275 ± 1967.6
LPS + Compound25110 ± 1287.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-15 ± 310 ± 28 ± 1
LPS (1 µg/mL)-1200 ± 98950 ± 76780 ± 62
LPS + Compound1980 ± 81790 ± 65650 ± 51
LPS + Compound5650 ± 54540 ± 43460 ± 37
LPS + Compound10320 ± 27280 ± 22210 ± 18
LPS + Compound25150 ± 14130 ± 1195 ± 9

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[3]

  • Incubation: Incubate the cells for 24 hours to allow for adherence.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for another 24 hours.[3]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant as an indicator of NO production.[2]

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[2][3]

  • Reaction: Mix 50 µL of the collected cell culture supernatant with 50 µL of the Griess reagent in a new 96-well plate.[3]

  • Incubation: Incubate the mixture at room temperature for 15 minutes.[3]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Assay Principle: These assays are typically competitive immunoassays for PGE2 and sandwich ELISAs for cytokines.[4][5][6]

  • Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.[4][7] The general steps involve:

    • Adding standards and samples to antibody-pre-coated microplate wells.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps to remove unbound substances.

    • Addition of a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the specified wavelength (commonly 450 nm).

  • Quantification: Calculate the concentrations of PGE2 and cytokines in the samples by comparing their absorbance to the standard curve generated in the same assay.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Assays cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pre_treat Pre-treat with Compound incubate_24h_1->pre_treat stimulate_lps Stimulate with LPS (24h) pre_treat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay Analyze NO pge2_elisa PGE2 ELISA collect_supernatant->pge2_elisa Analyze PGE2 cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->cytokine_elisa Analyze Cytokines data_quantification Quantify Mediator Levels no_assay->data_quantification pge2_elisa->data_quantification cytokine_elisa->data_quantification percent_inhibition Calculate % Inhibition data_quantification->percent_inhibition

Caption: Workflow for assessing the anti-inflammatory activity of the compound.

signaling_pathways Potential Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_response Inflammatory Response cluster_products Inflammatory Mediators lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb ap1 AP-1 mapk->ap1 nfkb_tf NF-κB nfkb->nfkb_tf inos iNOS ap1->inos cox2 COX-2 ap1->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->cytokines nfkb_tf->inos nfkb_tf->cox2 nfkb_tf->cytokines no Nitric Oxide inos->no pge2 PGE2 cox2->pge2 compound This compound compound->mapk Inhibition? compound->nfkb Inhibition?

Caption: Key signaling pathways in inflammation potentially targeted by the compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial susceptibility testing of the natural product 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This sesquiterpene derivative, commonly derived from vetiver oil, has potential anti-inflammatory and antimicrobial properties that warrant further investigation.[1] The following protocols for broth microdilution and agar (B569324) disk diffusion are standard methods for the preliminary screening of antimicrobial activity of natural compounds.[2][3]

Data Presentation

Quantitative results from antimicrobial susceptibility testing should be recorded in a clear and organized manner to allow for effective comparison and interpretation. The tables below are templates for presenting data obtained from the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismZone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone (mm)Negative Control (Solvent) Zone (mm)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 10231)

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Microplate reader

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (solvent used to dissolve the test compound)

  • Resazurin (B115843) solution (optional, as a growth indicator)[7]

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium.

    • Incubate the culture at 37°C for bacteria or 30°C for yeast until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted microbial inoculum to each well. This will result in a final volume of 110 µL and the desired final microbial concentration.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Gentamicin) undergoing serial dilution.

    • Negative Control: A well containing only the broth and the microbial inoculum to ensure growth.

    • Solvent Control: A well with the highest concentration of the solvent used to dissolve the test compound and the microbial inoculum to check for any inhibitory effects of the solvent.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm. The addition of a growth indicator like resazurin can also aid in visualizing viability.[7]

Broth_Microdilution_Workflow prep_compound Prepare Compound Stock Solution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_broth Add Broth to 96-Well Plate prep_inoculum->add_broth Proceed to Assay serial_dilute Perform Serial Dilution of Compound add_broth->serial_dilute inoculate Inoculate with Microbial Suspension serial_dilute->inoculate incubate Incubate Plate (18-24h @ 37°C) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic

Caption: Workflow for the broth microdilution method.

Agar Disk Diffusion Method

This method is a preliminary screening test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[2][8]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Test bacterial and fungal strains

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile swabs

  • Sterile saline or PBS

  • McFarland standards

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with the solvent)

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable volatile solvent to a known concentration.

  • Preparation of Disks: Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the test compound solution.[8] Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Aseptically place the impregnated test disks, along with positive and negative control disks, on the surface of the inoculated agar plate.

    • Ensure the disks are pressed down firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_disks Prepare Compound- Impregnated Disks inoculate_plate Inoculate Agar Plate with Swab prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate apply_disks Apply Disks to Agar Surface inoculate_plate->apply_disks incubate Incubate Plate (18-24h @ 37°C) apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar disk diffusion method.

References

Application Notes and Protocols for DPPH Assay of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] Sesquiterpenoids have been identified as potent antioxidants in various studies.[4][5] The antioxidant potential of these compounds is of significant interest in the pharmaceutical and cosmetic industries for the development of novel anti-inflammatory drugs, therapeutic agents, and advanced skincare products.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and rapid method for evaluating the free radical scavenging activity of compounds.[6][7][8][9] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[6][7] The change in absorbance at 517 nm is measured spectrophotometrically to quantify the antioxidant capacity of the test compound.[6][10]

Data Presentation

The antioxidant activity of this compound can be quantified by its ability to scavenge the DPPH radical. The results are typically expressed as the percentage of inhibition of the DPPH radical and the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.[11]

Table 1: Representative DPPH Radical Scavenging Activity of this compound and a Standard Antioxidant.

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Ascorbic Acid (Standard)
1015.2 ± 1.135.8 ± 1.5
2532.5 ± 2.368.2 ± 2.1
5051.8 ± 3.092.5 ± 1.8
10075.6 ± 2.894.1 ± 1.2
25089.3 ± 1.995.3 ± 0.9
IC50 (µg/mL) 48.5 18.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay.

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (B129727) (or ethanol), spectrophotometric grade

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[8] This solution should be prepared fresh daily.[6]

  • Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol.

  • Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Serial Dilutions of Positive Control: Prepare a series of dilutions of the positive control with concentrations similar to the test compound.

Assay Procedure

The following procedure can be adapted for either a 96-well microplate or cuvettes.

  • Reaction Setup:

    • Test Samples: In a 96-well plate, add 100 µL of the various dilutions of this compound to respective wells.

    • Positive Control: Add 100 µL of the different dilutions of ascorbic acid to separate wells.

    • Blank (Control): Add 100 µL of methanol to several wells. This will serve as the negative control.[10]

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix the contents of the wells thoroughly.[6]

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6][10] The incubation time can be optimized based on the reaction kinetics of the compound.[6]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6][10]

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[10]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

  • Absorbance of Control is the absorbance of the DPPH solution with methanol.

  • Absorbance of Sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

Visualizations

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep Solution Preparation stock_dpph DPPH Stock (1 mM in Methanol) stock_cmpd Test Compound Stock (1 mg/mL in Methanol) stock_ctrl Positive Control Stock (e.g., Ascorbic Acid) work_dpph DPPH Working Solution (0.1 mM) stock_dpph->work_dpph add_dpph Add DPPH Working Solution work_dpph->add_dpph dil_cmpd Serial Dilutions of Test Compound stock_cmpd->dil_cmpd plate_setup Plate Setup (96-well plate) dil_cmpd->plate_setup dil_ctrl Serial Dilutions of Positive Control stock_ctrl->dil_ctrl dil_ctrl->plate_setup assay Assay Procedure plate_setup->add_dpph incubate Incubate (30 min in dark) add_dpph->incubate measure Measure Absorbance (517 nm) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition analysis Data Analysis plot Plot % Inhibition vs. Concentration calc_inhibition->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Mechanism of DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• (Purple Radical) plus1 + Antioxidant Antioxidant-H (e.g., Test Compound) plus2 + Antioxidant->plus2 H• donation DPPHH DPPH-H (Yellow, Reduced Form) Antioxidant_Radical Antioxidant• (Oxidized Compound)

Caption: Antioxidant donates a hydrogen atom to neutralize the DPPH radical.

References

Application Notes and Protocols for Determining the Cytotoxicity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid derivative that can be isolated from various natural sources, including the herbs of Datura metel and vetiver oil from the roots of the Chrysopogon zizanioides plant.[1][2] This class of compounds has garnered interest for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] As with any compound intended for therapeutic or commercial use, a thorough evaluation of its cytotoxic potential is a critical first step in the safety and efficacy assessment.

These application notes provide detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for characterizing the mode of cell death.

Data Presentation

The following tables are illustrative examples of how to present cytotoxicity data for this compound. Actual results will vary based on the cell line and experimental conditions.

Table 1: MTT Assay - Cell Viability of HeLa Cells after 24-hour Treatment with this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100
11.1980.07595.5
101.0530.06184.0
250.8760.05569.8
500.5430.04243.3
1000.2110.02916.8

Table 2: LDH Assay - LDH Release from A549 Cells after 48-hour Treatment with this compound

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1520.0110
10.1650.0145.4
100.2110.01924.6
250.3540.02884.2
500.5980.045185.8
1000.8760.067301.7
Maximum LDH Release0.9890.071348.7

Table 3: Annexin V-FITC/PI Apoptosis Assay - Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour Treatment

Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.22.11.51.2
1088.75.43.22.7
5065.318.910.55.3
10032.145.618.83.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3]

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][4]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[5]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).[5]

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5][7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

Data Analysis:

The percentage of cell viability is calculated as: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane.[9]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Lysis buffer (e.g., 10X) for maximum LDH release control

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[11]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11][12]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[11][12]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11][12]

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.[11][12]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11][12]

Data Analysis:

The percentage of cytotoxicity is calculated as: % Cytotoxicity = [ (Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control) ] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • Selected cell line (suspension or adherent)

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates.[13]

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine both fractions.[13]

    • Wash the cells twice with cold PBS and centrifuge at approximately 300-700 x g for 5 minutes.[13][14]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the cells by flow cytometry within one hour.[14]

Data Analysis:

The flow cytometer will generate dot plots showing four populations:

  • Lower-left quadrant (Annexin V- / PI-): Viable cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant is quantified to determine the mode of cell death induced by the compound.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 prep_compound Prepare compound dilutions treat_cells Add compound dilutions to cells prep_compound->treat_cells incubate2 Incubate for exposure period (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT solution (10 µL/well) incubate2->add_mtt incubate3 Incubate 2-4h (37°C) add_mtt->incubate3 add_solvent Add MTT solvent (100 µL/well) incubate3->add_solvent shake Shake 15 min add_solvent->shake read_plate Read absorbance at 570 nm shake->read_plate analyze Calculate % Cell Viability read_plate->analyze

Caption: Workflow for the MTT cell viability assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample_prep Sample Preparation cluster_reaction LDH Reaction cluster_analysis Analysis start Seed & treat cells in 96-well plate incubate1 Incubate for exposure period start->incubate1 centrifuge Centrifuge plate (250 x g, 3-5 min) incubate1->centrifuge transfer Transfer 50 µL supernatant to new plate centrifuge->transfer add_reagent Add 50 µL LDH Reaction Mix transfer->add_reagent incubate2 Incubate 30 min (Room Temp, Dark) add_reagent->incubate2 add_stop Add 50 µL Stop Solution incubate2->add_stop read_plate Read absorbance at 490 nm add_stop->read_plate analyze Calculate % Cytotoxicity read_plate->analyze

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_cell Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one stress Cellular Stress compound->stress Induces ps_translocation Phosphatidylserine (PS) Translocation to Outer Membrane stress->ps_translocation annexin_v Annexin V-FITC Binding ps_translocation->annexin_v Detectable Event membrane_loss Loss of Membrane Integrity ps_translocation->membrane_loss pi_influx Propidium Iodide (PI) Influx and DNA Binding membrane_loss->pi_influx Detectable Event

Caption: Detection principles of an Annexin V/PI assay.

References

In Vivo Efficacy of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpene derivative with demonstrated potential for significant anti-inflammatory, antimicrobial, and antioxidant activities. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound. The protocols described herein are based on established and validated murine models widely used in pharmacological research to assess these biological activities. While specific in vivo data for this compound is not yet publicly available, these protocols offer a robust framework for its systematic evaluation.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from sources such as vetiver oil and the plant Datura metel.[1][2] Sesquiterpenoids are a class of secondary metabolites known for their diverse and potent biological activities. The proposed mechanism of action for this compound involves interaction with cellular membranes and enzymes, which may lead to the modulation of key signaling pathways involved in inflammation and microbial pathogenesis.[1] To translate the promising in vitro findings into potential therapeutic applications, rigorous in vivo testing is essential. This document outlines detailed protocols for assessing the anti-inflammatory and antimicrobial efficacy of this compound using established mouse models.

I. In Vivo Models for Anti-Inflammatory Efficacy

A. Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.

Experimental Protocol:

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • This compound (Dose 2, e.g., 25 mg/kg, p.o.)

    • This compound (Dose 3, e.g., 50 mg/kg, p.o.)

  • Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 50 µL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and levels of cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 5hMPO Activity (U/mg tissue)TNF-α (pg/mg tissue)
Vehicle Control-0%
Positive Control10
Compound X (Dose 1)10
Compound X (Dose 2)25
Compound X (Dose 3)50

This table is a template. Actual values should be determined experimentally.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Efficacy Assessment a Vehicle Control d Carrageenan Injection (Sub-plantar) a->d b Positive Control (Indomethacin) b->d c Compound X (3 Doses) c->d e Measure Paw Volume (0-5 hours) d->e f Biomarker Analysis (MPO, Cytokines) e->f

Workflow for Carrageenan-Induced Paw Edema Model.
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the systemic anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: As described in the previous protocol.

  • Grouping: Similar grouping as the paw edema model.

  • Drug Administration: Administer the test compound or controls (p.o. or i.p.) 60 minutes before LPS challenge.

  • Induction of Systemic Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection. Euthanize animals and collect tissues (liver, lung, spleen) for further analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA.

  • Histopathology: Perform histological analysis of tissue samples to assess inflammatory cell infiltration and tissue damage.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6hLiver Histopathology Score
Vehicle Control-
Positive Control10
Compound X (Dose 1)10
Compound X (Dose 2)25
Compound X (Dose 3)50

This table is a template. Actual values should be determined experimentally.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis a Vehicle/Controls/Compound X b LPS Injection (i.p.) a->b c Blood/Tissue Collection (2, 6, 24h) b->c d Serum Cytokine Analysis c->d e Histopathology c->e

Workflow for LPS-Induced Systemic Inflammation Model.

II. In Vivo Models for Antimicrobial Efficacy

A. Murine Model of MRSA Skin Infection

This model is relevant for assessing the efficacy of compounds against Gram-positive bacterial infections.

Experimental Protocol:

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300 strain.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Anesthetize mice and shave a small area on the dorsum. Inject a suspension of MRSA (e.g., 1 x 10^7 CFU in 50 µL saline) subcutaneously.

  • Grouping:

    • Vehicle Control (e.g., topical cream base)

    • Positive Control (e.g., Mupirocin ointment)

    • This compound (Formulation 1, e.g., 1% cream)

    • This compound (Formulation 2, e.g., 2% cream)

  • Treatment: Apply topical treatments to the infected area once or twice daily for a specified period (e.g., 7 days).

  • Assessment of Infection:

    • Lesion Size: Measure the diameter of the skin lesion daily.

    • Bacterial Load: At the end of the treatment period, euthanize the animals, excise the infected skin tissue, homogenize, and perform serial dilutions for CFU counting on selective agar (B569324) plates.

    • Histopathology: Examine tissue sections for signs of inflammation and bacterial colonization.

Data Presentation:

Treatment GroupFormulationMean Lesion Size (mm²) on Day 7Bacterial Load (log10 CFU/g tissue)Histopathology Score
Vehicle Control-
Positive ControlMupirocin
Compound X1% Cream
Compound X2% Cream

This table is a template. Actual values should be determined experimentally.

G cluster_0 Infection cluster_1 Treatment cluster_2 Efficacy Evaluation a Subcutaneous Injection of MRSA b Topical Application of Vehicle/Controls/Compound X a->b c Daily Lesion Size Measurement b->c d Bacterial Load Quantification c->d e Histopathological Analysis d->e

Workflow for Murine MRSA Skin Infection Model.

III. Potential Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of many sesquiterpenoids are mediated through the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert its effects by targeting one or more of the following pathways:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.

  • JAK-STAT Signaling Pathway: This pathway is critical for cytokine signaling and is involved in the regulation of immune responses.

Further mechanistic studies, including Western blotting and reporter gene assays on tissues from the in vivo experiments, can help elucidate the precise molecular targets of this compound.

G cluster_0 Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB MAPK MAPK Inflammatory Stimuli->MAPK JAK-STAT JAK-STAT Inflammatory Stimuli->JAK-STAT Compound X Compound X Compound X->NF-κB Inhibition Compound X->MAPK Inhibition Compound X->JAK-STAT Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression MAPK->Pro-inflammatory Gene Expression JAK-STAT->Pro-inflammatory Gene Expression

Potential Signaling Pathways Modulated by the Compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of the anti-inflammatory and antimicrobial efficacy of this compound. Successful demonstration of efficacy in these models will be a critical step in the pre-clinical development of this promising natural product for potential therapeutic applications. It is recommended that dose-response studies and toxicological assessments be conducted in parallel to establish a therapeutic window and ensure the safety of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be isolated?

A1: this compound is a spirovetivane-type sesquiterpenoid. It has been isolated from the leaves of Datura metel L.[1][2][3][4][5].

Q2: What are the general methods for extracting sesquiterpenoids like this compound from plant material?

A2: Common methods for extracting sesquiterpenoids include solvent extraction (using solvents like ethanol (B145695), methanol (B129727), or hexane), supercritical fluid extraction (SFE) with CO2, and steam distillation. The choice of method depends on the physicochemical properties of the target compound and the nature of the plant matrix. For this compound, a polar solvent mixture like ethanol-water has been shown to be effective for extracting a range of sesquiterpenoids from Datura metel leaves[1].

Q3: Which analytical techniques are suitable for the identification and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry) is a powerful technique for both qualitative and quantitative analysis of sesquiterpenoids[6]. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are essential for structural elucidation[1][2].

Q4: What factors can significantly influence the final yield of the extracted compound?

A4: Several factors can impact the extraction yield, including the quality and preparation of the raw plant material (e.g., drying and grinding), the choice of extraction solvent and method, and the parameters of the extraction process (e.g., temperature, time, and solvent-to-solid ratio). Subsequent purification steps can also lead to significant losses if not optimized.

Troubleshooting Guides

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues during the extraction of this compound.

Issue 1: Low Concentration of Target Compound in the Crude Extract
Possible Cause Troubleshooting Step Recommendation
Poor Quality of Plant Material Verify the botanical identity and source of Datura metel.Use healthy, mature leaves, as the concentration of secondary metabolites can vary with plant age and health.
Optimize harvesting time.The concentration of sesquiterpenoids can fluctuate with seasons and even the time of day. A pilot study to determine the optimal harvest time is recommended.
Improper drying and storage of plant material.Dry the leaves at a moderate temperature (e.g., 40-50°C) to minimize enzymatic degradation of the target compound. Store the dried material in a cool, dark, and dry place.
Inefficient Grinding The particle size of the plant material is too large, limiting solvent penetration.Grind the dried leaves to a fine, uniform powder to maximize the surface area for extraction.
Suboptimal Extraction Solvent The polarity of the solvent is not suitable for this compound.A mixture of ethanol and water (e.g., 7:3 v/v) has been successfully used to extract various sesquiterpenoids from Datura metel[1]. Experiment with different ratios or other polar solvents like methanol.
Inefficient Extraction Method The chosen extraction method (e.g., maceration) is not effective.Consider more exhaustive methods like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. However, be mindful of potential thermal degradation with Soxhlet.
Inadequate Extraction Time or Temperature The extraction duration is too short, or the temperature is too low.Optimize the extraction time and temperature through small-scale experiments. Monitor the extraction progress by analyzing aliquots of the extract over time.
Issue 2: Significant Loss of Compound During Purification
Possible Cause Troubleshooting Step Recommendation
Compound Precipitation During Solvent Removal The compound is not soluble in the concentrated solution.After the initial extraction, if the solvent is removed completely, redissolve the crude extract in a minimal amount of a suitable solvent before proceeding to the next step.
Irreversible Adsorption on Stationary Phase The target compound binds too strongly to the silica (B1680970) gel during column chromatography.If using silica gel, ensure proper deactivation if necessary. Alternatively, consider using a different stationary phase like reversed-phase C18 silica.
Co-elution with Impurities The chromatographic conditions are not optimized for separating the target compound from other structurally similar compounds.Optimize the mobile phase composition (solvent gradient) and flow rate for column chromatography. Monitor fractions closely using Thin Layer Chromatography (TLC) or HPLC.
Compound Degradation During Purification The compound is sensitive to the solvents or pH conditions used during purification.Use high-purity solvents and avoid extreme pH conditions. If the compound is light-sensitive, protect the fractions from light.

Experimental Protocols

Protocol 1: Extraction of this compound from Datura metel Leaves

This protocol is based on a successful method for isolating sesquiterpenoids from Datura metel[1].

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Datura metel.

    • Wash the leaves thoroughly with water to remove any dirt.

    • Air-dry the leaves in the shade or in an oven at a controlled temperature of 40-50°C until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 500 g of the powdered leaf material.

    • Place the powder in a large flask and add 5 L of a 7:3 (v/v) mixture of ethanol and water.

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 85:15, and so on, of n-hexane:ethyl acetate).

    • Further increases in polarity can be achieved by introducing methanol into the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions containing the compound of interest based on their TLC profiles.

    • Further purify the combined fractions using preparative HPLC if necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids (General Data)

Extraction MethodSolventTypical Yield Range (% of dry weight)AdvantagesDisadvantages
MacerationEthanol, Methanol5 - 15%Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.
Soxhlet Extractionn-Hexane, Ethyl Acetate10 - 20%More efficient than maceration.Potential for thermal degradation of sensitive compounds.
Ultrasound-Assisted ExtractionEthanol, Methanol10 - 25%Faster extraction times, improved efficiency.Requires specialized equipment.
Supercritical Fluid ExtractionCO2 (with co-solvent)1 - 10%Environmentally friendly, high selectivity.High initial equipment cost.

Note: The yields presented are for total crude extracts and not specifically for this compound. The actual yield of the target compound will be a fraction of these values.

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification plant_material Datura metel Leaves drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Ethanol:Water 7:3) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (Optional) fraction_collection->hplc pure_compound Pure 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one hplc->pure_compound Sesquiterpenoid_Biosynthesis cluster_pathway General Sesquiterpenoid Biosynthesis Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthases Sesquiterpene Synthases fpp->sesquiterpene_synthases spirovetivane_scaffold Spirovetivane Scaffold sesquiterpene_synthases->spirovetivane_scaffold tailoring_enzymes Tailoring Enzymes (P450s, etc.) spirovetivane_scaffold->tailoring_enzymes target_compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one tailoring_enzymes->target_compound

References

Technical Support Center: Troubleshooting HPLC Separation of Sesquiterpene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of sesquiterpene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating sesquiterpene isomers?

A typical starting point for separating sesquiterpene isomers is a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a gradient elution using acetonitrile (B52724) and water as the mobile phase. The addition of a small amount of acid, such as 0.1% formic or acetic acid, to the aqueous portion of the mobile phase is also recommended to improve peak shape and reproducibility.[1] A common starting detection wavelength for many sesquiterpene lactones is in the low UV range, around 210 nm.[1]

Q2: Why is it so difficult to separate sesquiterpene isomers?

Isomers possess the same molecular formula and often have very similar physicochemical properties. This results in nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge. Achieving baseline separation often requires careful optimization of HPLC parameters to exploit subtle differences in their structure and polarity.

Q3: My peaks are tailing. What are the common causes and solutions?

Peak tailing is a frequent issue in the analysis of sesquiterpenoids. A primary cause is the interaction of the analytes with acidic silanol (B1196071) groups on the surface of silica-based C18 columns. To address this, adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help by suppressing the ionization of these silanol groups.[1] Other potential causes include column contamination, an unsuitable mobile phase pH, or column degradation.

Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between these two organic modifiers will affect the selectivity of the separation. Acetonitrile is generally a stronger eluting solvent for many compounds. If you are experiencing co-elution of your isomers with impurities, switching to methanol or even using a mixture of acetonitrile and methanol might provide the necessary change in selectivity to achieve baseline separation.[1]

Q5: I'm observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks, often referred to as "ghost peaks," can arise from several sources. These can include contaminants in the mobile phase, carryover from previous injections, or bleed from the column. To troubleshoot, it is advisable to run a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself. Ensure you are using high-purity HPLC-grade solvents and that your system is thoroughly cleaned.

Q6: How does temperature affect the separation of sesquiterpene isomers?

Temperature plays a crucial role in HPLC separations. Increasing the column temperature generally leads to decreased retention times and can improve peak efficiency by reducing the viscosity of the mobile phase.[2][3] Conversely, lowering the temperature can increase retention and may enhance the resolution of closely eluting compounds.[2] For isomers with subtle structural differences, even small adjustments in temperature can significantly impact selectivity.[2]

Troubleshooting Guides

Problem: Poor Resolution / Co-eluting Peaks

Poor resolution is the most common challenge when separating isomers. The goal is to achieve a resolution value (Rs) greater than 1.5 for baseline separation.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution (Rs < 1.5) Modify_Gradient Adjust Gradient Profile (e.g., shallower gradient) Start->Modify_Gradient Change_Organic Change Organic Modifier (Acetonitrile <-> Methanol) Modify_Gradient->Change_Organic Change_Stationary Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Chiral) Change_Organic->Change_Stationary Optimize_Temp Optimize Temperature Change_Stationary->Optimize_Temp Check_pH Adjust Mobile Phase pH Optimize_Temp->Check_pH End Resolution Improved Check_pH->End

Caption: A logical workflow for troubleshooting poor resolution of sesquiterpene isomers.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time between closely eluting peaks.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For aromatic sesquiterpenes, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column. For enantiomers, a chiral column is necessary.

  • Adjust the Temperature: Systematically varying the column temperature can fine-tune selectivity.

  • Modify the Mobile Phase pH: For ionizable sesquiterpenes, adjusting the pH can significantly impact retention and selectivity.

Problem: Peak Splitting

Split peaks can be a sign of several issues, from problems with the column to interactions with the mobile phase.

Troubleshooting Workflow for Peak Splitting

Peak_Splitting Start Peak Splitting Observed Check_Column Check for Column Void or Contamination Start->Check_Column Sample_Solvent Ensure Sample Solvent is Compatible with Mobile Phase Start->Sample_Solvent Coelution Consider Co-elution of Similar Compounds Start->Coelution End Peak Shape Restored Check_Column->End Sample_Solvent->End Coelution->End HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Dissolution, Filtration) HPLC_Analysis HPLC Analysis (Injection and Separation) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Detection and Chromatogram Generation) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Identification, Quantification) Data_Acquisition->Data_Processing Results Results and Reporting Data_Processing->Results

References

Technical Support Center: Overcoming Solubility Challenges of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpenoid natural product with potential anti-inflammatory and antimicrobial properties.[1] Like many other sesquiterpenoids, it is a lipophilic molecule with poor aqueous solubility. This can lead to precipitation in aqueous bioassay media, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the initial signs of solubility problems in my bioassay?

A2: Signs of poor solubility include:

  • Visible precipitation: A cloudy or hazy appearance in the stock solution or in the assay wells after dilution.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: A response that does not follow a typical sigmoidal curve.

  • Low compound activity: The compound may appear inactive or less potent than expected due to a lower-than-intended concentration in solution.

Q3: What are the most common solvents for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for creating high-concentration stock solutions of hydrophobic compounds for bioassays.[2][3] Ethanol is another viable option. However, the final concentration of these organic solvents in the assay medium should be minimized to avoid solvent-induced toxicity or off-target effects.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should ideally be kept below 0.5%, and often below 0.1%, to minimize cellular stress and interference with the assay readout.[4] It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running appropriate vehicle controls.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of Stock Solution

Cause: The aqueous concentration of the compound exceeds its solubility limit when the organic stock solution is diluted into the aqueous assay buffer.

Solutions:

  • Optimize Co-solvent Concentration: While keeping the final solvent concentration in mind, you can sometimes slightly increase the percentage of the co-solvent in the final assay medium. However, this must be carefully validated with solvent toxicity controls.

  • Use of Excipients: Consider the use of solubility-enhancing excipients.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used.[2]

    • Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Cause: This is often a downstream effect of poor solubility, leading to variable concentrations of the active compound in the assay wells.

Solutions:

  • Confirm Stock Solution Integrity: Before each experiment, visually inspect your stock solution for any signs of precipitation. Gently warm the solution (e.g., to 37°C) and vortex to ensure it is fully dissolved before making dilutions.

  • Serial Dilution Strategy: When preparing working solutions, perform serial dilutions in a medium that contains the same final concentration of the organic solvent as your assay wells. Avoid large, single-step dilutions directly into the aqueous buffer.

  • Sonication: Brief sonication of the stock solution or intermediate dilutions can help to break up small, invisible aggregates and ensure a homogenous solution.

Data Presentation

Table 1: Common Co-solvents and their Recommended Final Concentrations in Bioassays

Co-solventTypical Stock ConcentrationRecommended Final ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mM< 0.5% (v/v)Widely used, but can be toxic at higher concentrations.[2][4]
Ethanol10-50 mM< 1% (v/v)Generally less toxic than DMSO, but can still affect cell signaling.
Polyethylene Glycol 300/40010-50 mM< 1% (v/v)Can be a good alternative to DMSO for some compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.52 mg of this compound (MW: 252.35 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a rapid assessment of the compound's solubility in an aqueous buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your 10 mM stock solution in DMSO.

  • Prepare Assay Buffer Plate: In a separate 96-well plate, add the desired aqueous assay buffer to each well.

  • Transfer and Mix: Transfer a small volume (e.g., 2 µL) from the compound plate to the corresponding wells of the assay buffer plate. Mix immediately and thoroughly.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength of 620 nm using a plate reader at several time points (e.g., 0, 30, 60, and 120 minutes). An increase in absorbance indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance over time is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_troubleshoot Troubleshooting cluster_assay Bioassay start Start: Weigh Compound stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->stock solubility_check Precipitation Observed? stock->solubility_check optimize Optimize Formulation: - Use Co-solvents - Add Cyclodextrins - pH Adjustment solubility_check->optimize Yes assay Proceed with Bioassay (Include Vehicle Controls) solubility_check->assay No optimize->assay end End: Analyze Results assay->end

Caption: Experimental Workflow for Addressing Solubility Issues.

solvent_selection cluster_primary Primary Choice cluster_check1 Evaluation cluster_secondary Secondary Options cluster_check2 Evaluation cluster_advanced Advanced Formulation start Start: Poorly Soluble Compound dmso Try DMSO Stock (<0.5% final conc.) start->dmso soluble1 Soluble & No Toxicity? dmso->soluble1 ethanol Try Ethanol Stock (<1% final conc.) soluble1->ethanol No end Proceed to Assay soluble1->end Yes soluble2 Soluble & No Toxicity? ethanol->soluble2 excipients Use Excipients: - Cyclodextrins - Surfactants soluble2->excipients No soluble2->end Yes excipients->end

Caption: Decision Flowchart for Solvent and Formulation Selection.

nfkb_pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one compound->ikk Inhibition ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription dna->genes

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Optimizing Cell Culture Conditions for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in cell culture experiments. The information is designed to assist in optimizing experimental conditions and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] It is commonly derived from vetiver oil, which is extracted from the roots of the Chrysopogon zizanioides plant, or can be isolated from the herb Datura metel.[1]

Q2: What is the known mechanism of action for this compound?

A2: The precise mechanism of action is still under investigation. However, it is hypothesized to involve interactions with biological membranes and enzymes, which may lead to the modulation of cellular signaling pathways.[1] Studies on the broader vetiver oil, which contains this compound, suggest that its cytotoxic effects may be linked to the induction of apoptosis, cell cycle arrest, and increased production of reactive oxygen species (ROS).[2][3] One identified pathway for a major component of vetiver oil involves the Cannabinoid CB2 receptor (CNR2).[4]

Q3: How should I prepare a stock solution of this compound? It appears to be hydrophobic.

A3: As a sesquiterpenoid, this compound is expected to have low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[5][6] It is crucial to first dissolve the compound completely in DMSO before making further dilutions in aqueous cell culture media.[5] When diluting the DMSO stock in your media, add the stock solution to the media dropwise while vortexing to prevent precipitation.[7]

Q4: What is a safe concentration of DMSO for my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][8] It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[5]

Q5: What are typical starting concentrations for in vitro experiments?

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Observed Cytotoxicity

Possible Cause Troubleshooting Step
Compound Precipitation Ensure the compound is fully dissolved in the DMSO stock solution. Warm the solution briefly to 37°C or sonicate if necessary. When diluting, add the stock to the media slowly while vortexing. Visually inspect the final medium for any precipitate.
Incorrect Concentration Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to ensure you are testing within an effective concentration range for your cell line.
Cell Line Resistance Some cell lines may be inherently resistant to the compound. Consider testing on a different, potentially more sensitive, cell line. Published data on vetiver oil suggests variability in sensitivity among cell lines.[4]
Insufficient Incubation Time The cytotoxic effects may be time-dependent. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).[5]
Compound Degradation Ensure the compound is stored correctly, typically at -20°C or -80°C as a DMSO stock. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous single-cell suspension before seeding and use a reliable cell counting method.[5]
Inconsistent Compound Activity Prepare fresh dilutions of the compound from the stock solution for each experiment. Ensure the stock solution has not undergone excessive freeze-thaw cycles.
Mycoplasma Contamination Mycoplasma can alter cellular responses to treatments.[9] Regularly test your cell cultures for mycoplasma contamination.
Variations in Incubation Conditions Ensure consistent incubator conditions (temperature, CO2, humidity) for all experiments.

Issue 3: Signs of Contamination After Compound Treatment

Possible Cause Troubleshooting Step
Contaminated Compound Stock Natural products can sometimes be a source of microbial contaminants.[10] Filter-sterilize your DMSO stock solution using a 0.22 µm syringe filter that is compatible with DMSO.[10]
Contaminated Culture Medium or Reagents Always use sterile techniques. Ensure all media, sera, and other reagents are sterile.
Precipitate Mistaken for Contamination Insoluble compound particles can sometimes be mistaken for microbial contamination.[10] Observe the culture under a microscope to distinguish between crystalline precipitate and motile bacteria or filamentous fungi.

Experimental Protocols & Data

Quantitative Data Summary (from Vetiver Oil Studies)

The following table summarizes IC50 values from a study on vetiver oil, which contains this compound. This data can serve as a preliminary guide for determining concentration ranges.

Cell LineTypeIC50 of Vetiver Oil (µg/mL)
4T1 Triple-Negative Breast CancerLowest value in the study
WiDr Colon CancerIntermediate value
T47D Luminal A Breast CancerHighest value
Data adapted from a study on the cytotoxic effects of vetiver oil. The exact values were not provided in the search result abstracts, but their relative differences were noted.[3][4]
Detailed Methodologies

1. Cell Viability (MTT) Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Workflows

cluster_0 Troubleshooting Workflow: Low Cytotoxicity Start Low or No Cytotoxicity Observed Check_Solubility Check for Compound Precipitation (Visual Inspection, Sonication) Start->Check_Solubility Verify_Conc Verify Concentrations and Perform Dose-Response Check_Solubility->Verify_Conc Precipitate Absent Extend_Time Extend Incubation Time (e.g., 48h, 72h) Verify_Conc->Extend_Time Check_Cells Assess Cell Line Sensitivity and Test for Mycoplasma Extend_Time->Check_Cells Outcome Optimized Conditions Check_Cells->Outcome

Caption: A logical workflow for troubleshooting low cytotoxicity.

cluster_1 Experimental Workflow: Apoptosis Assay Seed Seed Cells in Plate Treat Treat with Compound and Vehicle Control Seed->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Standard workflow for assessing apoptosis via flow cytometry.

cluster_2 Hypothesized Signaling Pathway (based on Vetiver Oil) Compound This compound (as component of Vetiver Oil) CNR2 Cannabinoid Receptor 2 (CNR2) Agonism Compound->CNR2 ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS CellCycleArrest Cell Cycle Arrest (G2/M Phase) CNR2->CellCycleArrest Apoptosis Induction of Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: A hypothesized signaling pathway based on vetiver oil studies.

References

Technical Support Center: Stability of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in various solvents. As a sesquiterpene derivative isolated from vetiver oil, understanding its stability is crucial for consistent experimental results and formulation development.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid, a class of organic compounds often derived from plants.[1][2] It is structurally complex and has potential applications in the pharmaceutical and cosmetic industries due to its bioactive properties.[1]

Q2: Why is the stability of this compound in different solvents important?

A2: The stability of a compound in various solvents is a critical factor for ensuring the reliability of experimental data, developing stable formulations, and defining storage conditions.[3][4] Inconsistent stability can lead to variable results in biological assays and affect the shelf-life of a potential product.

Q3: What factors can influence the stability of this compound?

A3: Several factors can affect the stability of natural products, including temperature, light, humidity, pH, and the presence of oxygen.[3] The choice of solvent is also critical, as it can influence degradation pathways such as hydrolysis, oxidation, and isomerization.[3][5]

Q4: What are the general guidelines for conducting stability studies for natural products?

A4: International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for stability testing.[6][7] These guidelines recommend testing under various environmental conditions, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. The chosen solvent may be promoting degradation (e.g., protic solvents facilitating hydrolysis). The storage conditions (temperature, light exposure) may be inappropriate.Review the chemical structure for functional groups susceptible to degradation in the chosen solvent. Conduct a forced degradation study to identify potential degradation pathways.[9] Ensure samples are protected from light and stored at an appropriate temperature.
Inconsistent stability data between experimental replicates. This could be due to variability in sample preparation, such as inaccurate concentrations or contamination. Inconsistent storage conditions for different replicates can also be a factor.Ensure precise and consistent preparation of stock and working solutions. Use a standardized protocol for all replicates.[6] Verify that all samples are stored under identical and controlled conditions.
Appearance of unknown peaks in chromatographic analysis (e.g., HPLC). These peaks may represent degradation products, impurities in the original compound, or contaminants from the solvent or container.Characterize the unknown peaks using techniques like mass spectrometry (MS) to determine if they are related to the parent compound. Analyze a blank solvent injection to rule out solvent-related contaminants.
Poor solubility of the compound in the chosen solvent. The polarity of the solvent may not be suitable for the compound's structure.Test a range of solvents with varying polarities.[5][10] Use co-solvents or solubility enhancers if necessary for a specific application, but note their potential impact on stability.
Changes in the physical appearance of the solution (e.g., color change, precipitation). These changes often indicate chemical degradation or that the compound's concentration exceeds its solubility limit under the storage conditions.[6]Correlate any physical changes with analytical data (e.g., HPLC) to confirm degradation. Re-evaluate the solubility of the compound at the storage temperature.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for stability studies based on the solubility of this compound.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), dichloromethane).

  • Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound into separate vials for each solvent.

  • Solubilization: Add the selected solvent in small, incremental volumes (e.g., 100 µL) to each vial.

  • Mixing: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.[11]

  • Observation: Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (e.g., to 37°C) or sonication can be attempted.[11]

  • Quantification: Determine the approximate solubility in each solvent (e.g., in mg/mL).

Protocol 2: Short-Term Stability Study

Objective: To assess the stability of this compound in selected solvents over a 24-hour period at room temperature.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the test solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline pH 7.4).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution using a stability-indicating HPLC method to determine the initial concentration and purity.

  • Incubation: Store the solutions at a controlled room temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: Analyze aliquots of each solution at specific time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C (Example Data)

SolventPolarity IndexApproximate Solubility (mg/mL)Observations
Water10.2< 0.1Insoluble
Ethanol4.3> 10Freely soluble
Acetonitrile5.8> 10Freely soluble
DMSO7.2> 20Very soluble
Dichloromethane3.1> 15Freely soluble

Table 2: Short-Term Stability of this compound (10 µg/mL) at 25°C (Example Data)

Solvent% Remaining (T=4h)% Remaining (T=8h)% Remaining (T=24h)
Ethanol99.5 ± 0.498.9 ± 0.697.2 ± 0.8
Acetonitrile99.8 ± 0.299.5 ± 0.399.1 ± 0.5
PBS (pH 7.4)95.1 ± 1.190.3 ± 1.582.4 ± 2.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one stock Prepare Stock Solution (e.g., in DMSO) compound->stock solvents Select Solvents (e.g., Ethanol, ACN, PBS) working Prepare Working Solutions solvents->working stock->working initial T=0 Analysis (HPLC) working->initial storage Store Samples (Controlled Conditions) initial->storage timepoint Time-Point Analysis (e.g., 4, 8, 24h) storage->timepoint data Data Analysis (% Remaining) timepoint->data

Caption: Workflow for assessing the short-term stability of the compound.

Troubleshooting Logic

G cluster_solvent cluster_conditions cluster_purity start Instability Observed (e.g., Degradation) check_solvent Is the solvent appropriate? (e.g., pH, protic) start->check_solvent check_conditions Are storage conditions correct? (Temp, Light) start->check_conditions check_purity Is the initial material pure? start->check_purity solvent_yes Change Solvent check_solvent->solvent_yes No solvent_no Proceed to next check check_solvent->solvent_no Yes conditions_yes Modify Storage (e.g., lower temp, protect from light) check_conditions->conditions_yes No conditions_no Proceed to next check check_conditions->conditions_no Yes purity_yes Re-purify Compound check_purity->purity_yes No purity_no Investigate Degradation Pathway check_purity->purity_no Yes end Stable Conditions Identified solvent_yes->end conditions_yes->end purity_yes->end purity_no->end

Caption: Decision tree for troubleshooting compound instability.

References

"preventing degradation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units.[1] Its structure is characterized by a spirovetivane skeleton, which includes a spirocyclic system, and an α,β-unsaturated ketone functional group.[2] This conjugated system and the presence of hydroxyl groups contribute to its chemical reactivity and potential instability under certain conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of sesquiterpenoids and α,β-unsaturated ketones, the primary factors leading to degradation are:

  • pH: The compound is susceptible to degradation in neutral to alkaline solutions. Some sesquiterpene lactones have shown stability at a slightly acidic pH of around 5.5.[3]

  • Temperature: Elevated temperatures can accelerate degradation. Long-term storage at room temperature should be avoided.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.[4]

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the molecule.[5][6]

Q3: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Store at -20°C or ideally at -80°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[7]

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] Prepare the solution at room temperature, protecting it from light. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.

Q5: Can I use antioxidants to prevent degradation in my experiments?

Yes, the use of antioxidants can be beneficial, especially in solutions. Common antioxidants used for organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[8][9] The optimal concentration of the antioxidant should be determined experimentally for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of compound potency over time in solution. Degradation due to improper storage conditions (temperature, light, pH).Store stock solutions at -80°C, protected from light. Prepare fresh working solutions for each experiment. If using aqueous buffers, consider a slightly acidic pH (e.g., 5.5) if compatible with your assay.[3]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Review storage and experimental conditions. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Inconsistent results between experiments. Instability of the compound in the experimental medium.Minimize the time the compound is in the experimental medium before analysis. Consider the addition of an antioxidant like BHT to the medium if compatible with the experiment.
Low recovery of the compound after extraction. Degradation during the extraction process.Use mild extraction conditions. Avoid high temperatures and prolonged exposure to potentially reactive solvents or pH conditions.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Use a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

The following table summarizes illustrative quantitative data on the degradation of a typical sesquiterpenoid with an α,β-unsaturated ketone moiety under various stress conditions. Disclaimer: This data is for illustrative purposes and based on the general behavior of structurally related compounds. Actual degradation rates for this compound may vary.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 3.0 (0.1 M HCl)24 hours< 5%
pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
40°C (in DMSO)7 days20 - 35%
Light Ambient Light (in Methanol)24 hours10 - 20%
UV Light (254 nm, in Methanol)4 hours50 - 70%
Oxidation 3% H₂O₂ (in Methanol)24 hours30 - 50%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.

  • Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC method for assessing the stability of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Mandatory Visualizations

Degradation Pathway

A 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one B Hydrolysis Products (e.g., ring opening) A->B  pH > 7  Temperature C Oxidation Products (e.g., epoxides, hydroxylated derivatives) A->C  Oxygen  Peroxides D Photodegradation Products (e.g., isomers, cycloadducts) A->D  UV Light

Caption: Potential degradation pathways of the compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Working Solutions under Stress Conditions B->C D Incubate at Specific Time Points C->D E HPLC-UV/MS Analysis D->E F Quantify Compound and Degradants E->F G Data Interpretation F->G

Caption: Workflow for a stability study.

Troubleshooting Logic

A Inconsistent Results? B Check Storage Conditions A->B Yes C Check Solution Preparation A->C No E Solid @ -80°C, Protected from Light? B->E F Fresh Anhydrous Solvent? C->F D Check Analytical Method G Validated Stability- Indicating Method? D->G H Review Handling Procedures E->H No F->H No G->H No

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Refining NMR Data Acquisition for Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR data acquisition of complex natural products. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental parameters for high-quality spectral data.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial troubleshooting steps if I can't get a lock on my sample?

A1: Difficulty in achieving a lock signal is a frequent issue. Here are the primary causes and solutions:

  • No or insufficient deuterated solvent: The lock system relies on the deuterium (B1214612) signal. Ensure your sample is dissolved in a deuterated solvent.[1]

  • Poor shimming: The homogeneity of the magnetic field is crucial. If the initial shims are poor, the lock signal may be too broad to detect. Try loading a standard shim file.[1][2]

  • Incorrect lock power or gain: The lock power may be too low to excite the deuterium spins, or the lock gain may be too low to detect the signal. Conversely, too high a lock power can cause saturation. Adjust these parameters as needed.[1]

  • Sample issues: Suspended particles can broaden the lock signal. Ensure your sample is fully dissolved and filter it if necessary.[1] Also, highly concentrated samples can be viscous, leading to broader lines.[1]

Q2: My 1D proton spectrum has a poor signal-to-noise ratio (S/N). How can I improve it?

A2: Improving the S/N is critical, especially for dilute samples. Consider the following:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[3]

  • Optimize the pulse width: A 90° pulse provides the maximum signal in a single scan.[3]

  • Adjust the receiver gain (RG): The receiver gain amplifies the NMR signal. An automated command like rga is often used to set this parameter. However, manual adjustment can sometimes optimize sensitivity. Be cautious, as an excessively high RG can lead to signal clipping and artifacts.[2][4][5][6]

  • Use a high-sensitivity probe: Cryoprobes and smaller diameter probes (e.g., 1.7 mm) can significantly enhance sensitivity compared to standard probes.[7]

Q3: I'm observing signal overlap in my spectra, which is common with complex natural products. What strategies can I use to resolve these signals?

A3: Signal overlap is a major challenge in the analysis of complex mixtures. Here are some effective approaches:

  • Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC spread the signals into a second dimension, significantly improving resolution.[8][9]

  • Higher-Field Spectrometers: Using a spectrometer with a higher magnetic field strength increases chemical shift dispersion, which can resolve overlapping signals.[10]

  • Advanced Pulse Sequences:

    • Pure Shift NMR: These experiments can collapse multiplets into singlets, dramatically simplifying spectra and revealing hidden signals.

    • Ultrafast 2D NMR: This technique allows for the rapid acquisition of 2D correlation spectra, which is particularly useful for samples that are not stable over long acquisition times.[11]

  • Non-Uniform Sampling (NUS): This acquisition method can reduce the experiment time for multidimensional NMR without sacrificing resolution.[8]

Q4: How do I choose the optimal relaxation delay (D1) for my experiments, especially for quantitative analysis (qNMR)?

A4: The relaxation delay (D1) is a critical parameter for ensuring that the magnetization returns to equilibrium between scans, which is essential for accurate quantification.

  • For quantitative NMR (qNMR): It is crucial to set the repetition time (acquisition time + relaxation delay) to at least 5-7 times the longest longitudinal relaxation time (T1) of the signals you want to quantify.[3][4][12] This ensures full relaxation and accurate integrals. The T1 value can be measured using an inversion-recovery experiment.[12]

  • For qualitative analysis: If quantification is not the primary goal, a shorter relaxation delay can be used to save time, often in combination with a smaller pulse angle (e.g., 30°).[3][13]

Troubleshooting Guides

Guide 1: Common Spectral Artifacts and Their Solutions

This guide addresses common artifacts observed in NMR spectra of natural products and provides steps to mitigate them.

ArtifactDescriptionCauseSolution
Sinc Wiggles Oscillations on either side of a strong peak.Truncation of the Free Induction Decay (FID) due to a short acquisition time.Increase the acquisition time (AQ) to allow the FID to decay to zero.[4]
Baseline Roll A broad, rolling distortion of the baseline.Often caused by an issue with the first few data points of the FID or a very strong signal that overwhelms the detector.Apply backward linear prediction to correct the initial data points. Ensure the receiver gain is not too high.
Solvent Signal An intense peak from the deuterated solvent that can obscure signals of interest.Incomplete solvent suppression.Use appropriate solvent suppression pulse sequences (e.g., presaturation, WET). Optimize the power and duration of the suppression pulse.[14]
Acoustic Ringing Spurious signals that can be mistaken for real peaks.Mechanical vibrations in the probe caused by the radiofrequency pulses.Use pulse sequences designed for artifact suppression.[15][16]
Guide 2: Optimizing 2D NMR Experiments for Complex Mixtures

This guide provides a workflow for setting up and optimizing key 2D NMR experiments for the structural elucidation of complex natural products.

G cluster_start Initial Setup cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Experiment Selection & Optimization cluster_analysis Data Analysis Start Define Research Goal (e.g., Structure Elucidation) SamplePrep Prepare Sample (Concentration, Solvent) Start->SamplePrep Proton Acquire 1H Spectrum (Optimize NS, AQ, D1) SamplePrep->Proton Carbon Acquire 13C Spectrum (or DEPT/APT) Proton->Carbon COSY_node COSY (1H-1H Correlation) Carbon->COSY_node Identify Spin Systems HSQC_node HSQC (1H-13C One-Bond Correlation) COSY_node->HSQC_node HMBC_node HMBC (1H-13C Long-Range Correlation) HSQC_node->HMBC_node Assemble Fragments NOESY_ROESY NOESY/ROESY (Through-Space Correlations) HMBC_node->NOESY_ROESY Determine Stereochemistry Process Process Data (Phasing, Baseline Correction) NOESY_ROESY->Process Interpret Interpret Spectra & Propose Structure Process->Interpret

Workflow for 2D NMR-based structure elucidation.

Experimental Protocols

Protocol 1: General Parameters for a Standard 1D Proton (¹H) NMR Experiment

This protocol outlines a starting point for acquiring a standard 1D ¹H NMR spectrum of a complex natural product.

ParameterDescriptionRecommended Starting ValueRationale
Pulse Program Defines the sequence of pulses and delays.zg30 or zgzg30 uses a 30° pulse, allowing for a shorter relaxation delay and faster acquisition if not doing quantitative analysis. zg uses a 90° pulse for maximum signal per scan.[13]
Number of Scans (NS) The number of times the experiment is repeated and averaged.8 to 64 (or higher for dilute samples)To achieve an adequate signal-to-noise ratio. S/N scales with the square root of NS.[3]
Relaxation Delay (D1) The time between scans for the spins to return to equilibrium.1-2 seconds (for qualitative) or 5-7 x T1 (for quantitative)A shorter D1 saves time in qualitative scans. A longer D1 is crucial for accurate integration in quantitative analysis.[3][4]
Acquisition Time (AQ) The duration for which the FID is recorded.2-4 secondsA longer AQ provides better digital resolution but can also increase noise if the signal has already decayed.[4]
Spectral Width (SW) The range of frequencies to be observed.~16 ppm (for ¹H)Should be wide enough to encompass all expected proton signals.
Receiver Gain (RG) Amplification of the NMR signal.Set automatically with rgaProvides a good starting point to avoid signal clipping while maximizing dynamic range.[2][6]
Protocol 2: Troubleshooting Workflow for Poor Spectral Quality

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to poor spectral quality.

G Start Poor Spectral Quality (Broad Lines, Low S/N) CheckLock Check Lock Signal Start->CheckLock CheckSample Check Sample (Concentration, Purity, Solvent) CheckLock->CheckSample Lock OK Shim Perform Shimming (TopShim or GradShim) CheckLock->Shim Lock Unstable/Low CheckSample->Start Sample Issue TuneMatch Tune and Match Probe CheckSample->TuneMatch Sample OK Shim->TuneMatch OptimizeAcq Optimize Acquisition Parameters (NS, D1, AQ, RG) TuneMatch->OptimizeAcq GoodSpectrum Acquire High-Quality Spectrum OptimizeAcq->GoodSpectrum

References

Technical Support Center: Minimizing Variability in In Vitro Bioassays with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your in-vitro bioassays involving natural compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during experimental workflows with natural compounds, from initial extraction to final data analysis.

Issues Related to Natural Product Extracts

Q1: My bioassay results are inconsistent across different batches of the same natural extract. What are the primary sources of this batch-to-batch variability?

A1: Batch-to-batch variability is a significant challenge when working with natural extracts and can stem from multiple factors:

  • Raw Material Variation:

    • Genetics and Botanical Identity: Incorrect identification of the plant species can lead to the extraction of entirely different compounds. Even within the same species, genetic variations can result in different chemotypes with varying bioactive profiles.

    • Geographical and Environmental Factors: The soil composition, climate, altitude, and presence of environmental pollutants where the plant was grown significantly impact its chemical makeup.[1]

    • Harvesting and Post-Harvest Handling: The timing of the harvest is critical, as the concentration of active compounds can fluctuate with the plant's developmental stage. Post-harvest processing, including drying and storage conditions, also plays a crucial role in preserving the integrity of the phytochemicals.[1]

  • Extraction Process Parameters:

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) and the polarity of the solvent will selectively isolate different classes of compounds.[1]

    • Process Fluctuations: Minor deviations in extraction parameters such as temperature, duration, and solvent-to-solid ratio can lead to significant differences in the final extract's composition.[2]

Troubleshooting Workflow for Batch-to-Batch Variability

start Inconsistent Bioactivity Across Batches raw_material Standardize Raw Material - Verify Botanical ID - Source from single supplier - Control harvesting time start->raw_material Source of Variation extraction Standardize Extraction Process - Fix solvent, temp, time - Document all parameters start->extraction Source of Variation qc Implement Quality Control - HPLC/LC-MS fingerprinting - Quantify marker compounds - Bioassay standardization raw_material->qc extraction->qc analyze Analyze QC Data - Compare fingerprints - Check marker concentration - Correlate with bioactivity qc->analyze end Consistent Bioactivity analyze->end Achieved

Caption: A logical workflow for troubleshooting and controlling batch-to-batch variability.

Q2: My natural product extract has poor solubility in aqueous culture media. How can I improve this without affecting the bioassay?

A2: Poor solubility is a common hurdle, especially with lipophilic natural compounds. Here are several strategies to improve solubility:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used organic solvent for creating stock solutions of nonpolar compounds.[3] It is crucial to keep the final concentration of DMSO in the culture medium low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[3] Other co-solvents like ethanol (B145695) can also be used, but their compatibility with the specific cell line and assay must be validated.[4]

  • pH Modification: For compounds with ionizable functional groups, adjusting the pH of the medium can significantly enhance solubility.

  • Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help to disperse and solubilize hydrophobic compounds in aqueous solutions.[3]

  • Sonication: Gentle sonication can aid in the dissolution of the extract in the solvent.[5]

Data Presentation: Common Co-solvents for In Vitro Experiments

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (for cell-based assays)Notes
Dimethyl Sulfoxide (DMSO)0.1% (v/v)< 1% (v/v)Widely used but can be cytotoxic at higher concentrations.[4]
Ethanol0.5% (v/v)< 1% (v/v)Can cause protein precipitation at higher concentrations.[4]
Methanol (B129727)0.5% (v/v)< 1% (v/v)Can be toxic; use with caution in cell-based assays.[4]
Assay-Specific Troubleshooting

Q3: In my MTT cytotoxicity assay, I'm observing unexpectedly high cell viability, or even a proliferative effect, with my colored natural extract. What is causing this interference?

A3: This is a classic example of assay interference. Many natural extracts contain pigments (e.g., anthocyanins, chlorophylls) that absorb light in the same wavelength range as the formazan (B1609692) product of the MTT assay (around 570 nm). This leads to artificially inflated absorbance readings, suggesting higher cell viability.[5] Additionally, some natural compounds with antioxidant properties can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false positive signal.[5]

Troubleshooting Workflow for Colorimetric Interference in MTT Assay

start High Absorbance/ False Positives in MTT control Run Proper Controls - Extract-only (no cells) - Media-only blank start->control Problem Identification alt_assay Use a Non-Colorimetric Assay - ATP-based (e.g., CellTiter-Glo) - LDH release assay - SRB assay start->alt_assay Alternative Solution subtract Subtract Background Absorbance from Experimental Wells control->subtract Correction Method 1 validate Validate Results with Orthogonal Method subtract->validate alt_assay->validate end Accurate Viability Data validate->end

Caption: A decision tree for addressing interference from colored natural compounds in MTT assays.

Q4: My DPPH antioxidant assay results show high variability between replicates. What are the potential causes and solutions?

A4: High variability in the DPPH assay can be frustrating. Here are common causes and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are regularly calibrated and use proper pipetting techniques.

  • Light Sensitivity of DPPH: The DPPH radical is light-sensitive and can degrade, leading to inconsistent baseline absorbance. Prepare the DPPH solution fresh and store it in the dark. Conduct the assay with minimal exposure to light.[6]

  • Incomplete Reaction: The reaction between some antioxidants and the DPPH radical can be slow. Ensure the reaction has reached a stable endpoint by performing a time-course experiment to determine the optimal incubation time.[7]

  • Sample Precipitation: If the natural compound precipitates in the reaction mixture, it can scatter light and lead to erroneous absorbance readings. Visually inspect the wells for any precipitate.[8]

Q5: The results from my anti-inflammatory assay using LPS-stimulated macrophages are not reproducible. What should I check?

A5: Reproducibility issues in LPS-stimulation assays can arise from several factors:

  • Cell Health and Passage Number: Ensure that the macrophages (e.g., RAW 264.7 cells) are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • LPS Potency: The activity of LPS can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for stimulation.

  • Assay Timing: The timing of extract treatment (pre-treatment, co-treatment, or post-treatment relative to LPS stimulation) will significantly impact the results. Standardize the timing across all experiments.

  • Endpoint Measurement: Whether you are measuring nitric oxide (NO) production, or cytokine levels (e.g., TNF-α, IL-6), ensure that the detection method is validated and within its linear range.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with natural compounds.

Protocol 1: Maceration for Natural Compound Extraction

Maceration is a simple and widely used method for extracting bioactive compounds from plant materials.[9][10]

Methodology:

  • Preparation of Plant Material: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container and add the solvent of choice (e.g., ethanol, methanol, or water) in a 1:10 solid-to-solvent ratio (w/v).

  • Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional shaking or stirring.

  • Filtration: After the incubation period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

  • Drying and Storage: Dry the crude extract completely and store it in an airtight container at 4°C in the dark.

Data Presentation: Effect of Solvent Polarity on Extraction Yield

SolventPolarity IndexTypical Phytochemicals ExtractedExample Extraction Yield (% w/w)
n-Hexane0.1Non-polar compounds (e.g., lipids, some terpenoids)1-5%
Ethyl Acetate4.4Moderately polar compounds (e.g., some flavonoids, terpenoids)3-8%
Acetone5.1Phenolic compounds, flavonoids5-15%
Ethanol4.3A broad range of polar and moderately non-polar compounds10-25%
Methanol5.1Highly polar compounds (e.g., glycosides, some alkaloids)12-30%
Water10.2Highly polar compounds (e.g., saponins, polysaccharides)15-35%
Note: Extraction yields are highly dependent on the plant material and specific extraction conditions.[11][12]
Protocol 2: Preparation of Natural Compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible bioassay results.[13]

Methodology:

  • Determine Solubility: Before preparing a stock solution, determine the best solvent for your dried extract or pure compound. DMSO is a common starting point for non-polar compounds, while ethanol or water may be suitable for more polar compounds.[13]

  • Weighing: Accurately weigh a precise amount of the dried extract or pure compound using an analytical balance.

  • Dissolution: Transfer the weighed material to a sterile glass vial. Add a small amount of the chosen solvent to dissolve the material completely. Gentle vortexing or sonication may be required.[13]

  • Bringing to Final Volume: Once dissolved, add the solvent to reach the desired final concentration (e.g., 10 mg/mL or 100 mM). Ensure the solution is homogenous.

  • Sterilization: If the stock solution is to be used in cell-based assays, sterilize it by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the natural compound in the complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative IC₅₀ Values of Natural and Synthetic Compounds

CompoundCell LineCancer TypeIC₅₀ (µM) - 48h
Quercetin (B1663063) HeLaCervical Cancer~20-50
MCF-7Breast Cancer~15-40
A549Lung Cancer~5-15[17]
Doxorubicin (B1662922) HeLaCervical Cancer~0.1-1.0[9]
MCF-7Breast Cancer~0.1-2.0[9][18]
A549Lung Cancer~0.5-5.0[9]
Curcumin HCT116Colon Cancer~15-30
PC3Prostate Cancer~10-25
Cisplatin (B142131) HCT116Colon Cancer~5-15
PC3Prostate Cancer~3-10
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions. The data presented here are approximate ranges for comparative purposes.
Protocol 4: DPPH Radical Scavenging Assay

The DPPH assay is a common and relatively simple method for evaluating the antioxidant capacity of natural compounds.[18][19]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol. This solution should have a deep purple color.[3]

  • Sample and Standard Preparation: Prepare a series of dilutions of the natural extract in the same solvent used for the DPPH solution. Also, prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the sample or standard solution to each well, followed by the DPPH solution. Include a control well with only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 5: Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This assay measures the ability of a natural compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the natural compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the natural compound on NO production.

Signaling Pathway Diagrams

Natural compounds often exert their biological effects by modulating specific cellular signaling pathways. Below are diagrams of two key pathways frequently implicated in the action of natural products.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural compounds with anti-inflammatory properties inhibit this pathway.[6][12]

cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_bound->NFkB_bound Inhibited Complex DNA DNA NFkB_nuc->DNA binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several flavonoids and other natural compounds have been shown to modulate MAPK signaling.[4]

cluster_nucleus Nucleus GF Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->TF phosphorylates Genes Target Genes (Proliferation, Survival) TF->Genes regulates transcription

Caption: A simplified representation of the ERK/MAPK signaling cascade.

References

Technical Support Center: Scaling Up the Purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the purification of this compound?

A1: Scaling up the purification of this polar sesquiterpenoid presents several challenges. Due to its multiple hydroxyl groups, the compound is relatively polar, which can lead to difficulties in separation from other polar impurities.[1] Key challenges include maintaining high resolution and purity at larger scales, potential for compound degradation, and the selection of cost-effective and scalable purification techniques.

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A2: For large-scale purification, a combination of techniques is often most effective.[2] Initial purification can be achieved using liquid-liquid extraction to partition the compound based on polarity.[3] Subsequently, column chromatography with normal-phase (silica gel) or reversed-phase media is a common approach.[3] For closely related impurities, high-speed counter-current chromatography (HSCCC) can be a powerful, scalable alternative as it avoids irreversible adsorption to a solid support.[4]

Q3: What are the critical parameters to consider when developing a scalable purification protocol?

A3: Key parameters to optimize include the choice of solvent system for extraction and chromatography, the type and amount of stationary phase, column dimensions, flow rate, and loading capacity. For successful scaling, maintaining the linear flow rate and the ratio of sample mass to sorbent mass is crucial.[5]

Q4: How can I monitor the purity of my fractions during the purification process?

A4: Thin-layer chromatography (TLC) is a rapid and cost-effective method for monitoring fraction purity during column chromatography. For more accurate quantitative analysis, high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is recommended.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low recovery after initial extraction Incomplete extraction from the source material.Increase the extraction time, temperature (if the compound is stable), or the number of extraction cycles. Consider using a more polar solvent or a sequence of solvents with increasing polarity.
Degradation of the target compound.Assess the stability of the compound under the extraction conditions. Consider using milder extraction methods such as maceration at room temperature.
Significant loss of compound during chromatographic purification Irreversible adsorption to the stationary phase.For silica (B1680970) gel chromatography, consider deactivating the silica with a small amount of water or triethylamine. Alternatively, explore reversed-phase chromatography or HSCCC.
Co-elution with other compounds.Optimize the mobile phase composition to improve separation. A shallower gradient or isocratic elution may be necessary.
Product loss during solvent removal The compound may be volatile or heat-labile.Use rotary evaporation at a lower temperature and pressure. For highly sensitive compounds, consider lyophilization.
Poor Separation and Impurity Issues
Symptom Possible Cause Suggested Solution
Broad or tailing peaks in chromatography Column overloading.Reduce the amount of sample loaded onto the column. Ensure the sample is dissolved in a minimal amount of a weak solvent before loading.
Inappropriate mobile phase.Adjust the polarity of the mobile phase. For normal-phase chromatography, adding a small amount of a polar solvent like methanol (B129727) can reduce tailing.
Column degradation.Ensure the column is properly packed and has not formed channels or voids. If necessary, repack or replace the column.
Co-elution of impurities with the target compound Similar polarity of the compound and impurities.Employ a different chromatographic technique (e.g., reversed-phase if normal-phase was used). HSCCC is particularly effective for separating compounds with similar polarities.[4]
Isomeric impurities.High-resolution preparative HPLC may be required for the separation of isomers.
Presence of highly polar impurities in the final product Inefficient removal during initial purification steps.Incorporate a liquid-liquid partitioning step with a polar solvent like water to remove highly polar impurities before chromatography.

Data Presentation

The following tables provide example data from the purification of other sesquiterpenoids, which can serve as a reference for scaling up the purification of this compound.

Table 1: Comparison of Large-Scale Purification Methods for Sesquiterpene Lactones

MethodStarting Material (Dry Weight)Amount of ExtractYield of Pure CompoundPurityTimeReference
Low-Pressure Column Chromatography16 kg275 g13.8 g (Grosheimin)95%110 h
Countercurrent Chromatography & Prep-HPLC16 kg275 g17.9 g (Grosheimin)99.4%95 h

Table 2: Example of a Three-Step Purification Process for Sesquiterpene Lactones from Cichorium intybus L. Roots

Purification StepStarting MaterialYieldPurityReference
Water Extraction750 g (freeze-dried root powder)--
Ethyl Acetate (B1210297) ExtractionConcentrated water extract--
Reversed-Phase ChromatographyEthyl acetate fraction642.3 ± 76.3 mg (DHLc)>95%

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Extraction: Macerate the dried and powdered source material (e.g., 1 kg) with a polar solvent such as 95% ethanol (B145695) (e.g., 10 L) at room temperature for 72 hours. Repeat the extraction three times to ensure exhaustive extraction.[4]

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Suspension: Suspend the crude extract in distilled water.

  • Liquid-Liquid Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target compound, being polar, is expected to be enriched in the ethyl acetate or n-butanol fraction.

General Protocol for Scale-Up Column Chromatography
  • Column Selection and Packing: Select a column with appropriate dimensions for the amount of extract to be purified. A typical ratio for silica gel chromatography is 1:20 to 1:100 (sample to silica). Pack the column with silica gel slurried in the initial mobile phase solvent.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For polar compounds like this compound, a mobile phase system such as hexane-ethyl acetate or dichloromethane-methanol is commonly used.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Dried Source Material extraction Maceration with 95% Ethanol start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract suspension Suspension in Water crude_extract->suspension partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) suspension->partitioning fractions Enriched Fractions (Ethyl Acetate / n-Butanol) partitioning->fractions chromatography Scale-Up Column Chromatography (Silica Gel or Reversed-Phase) fractions->chromatography fraction_collection Fraction Collection & Purity Analysis (TLC/HPLC) chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Solvent Removal pooling->concentration2 final_product Purified this compound concentration2->final_product troubleshooting_logic start Low Final Yield check_extraction Check Extraction Efficiency start->check_extraction check_degradation Assess Compound Stability start->check_degradation check_chromatography Evaluate Chromatographic Loss start->check_chromatography solution1 Optimize Extraction (Time, Solvent, Cycles) check_extraction->solution1 solution2 Use Milder Conditions check_degradation->solution2 solution3 Change Stationary/Mobile Phase (e.g., to Reversed-Phase or HSCCC) check_chromatography->solution3 putative_signaling_pathway compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one membrane Cell Membrane Interaction compound->membrane enzyme Enzyme Modulation (e.g., COX, LOX) compound->enzyme pathway Pro-inflammatory Signaling Cascade (e.g., NF-κB pathway) membrane->pathway alters signaling enzyme->pathway inhibits response Inhibition of Pro-inflammatory Mediators (e.g., cytokines, prostaglandins) pathway->response leads to outcome Anti-inflammatory Effect response->outcome

References

Validation & Comparative

Validating the In Vivo Anti-Inflammatory Effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Direct in vivo studies on this specific compound are not currently available in the public domain. Therefore, this guide leverages experimental data from related spirovetivane sesquiterpenoids and plant extracts known to contain them, offering a scientifically grounded perspective on its potential efficacy and mechanisms of action.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the potential of this compound, this section presents in vivo data from studies on the methanolic extract of Vetiveria zizanioides root, a known source of spirovetivane sesquiterpenoids, and daturaolone, a sesquiterpenoid from Datura innoxia. These serve as valuable proxies to understand the prospective anti-inflammatory profile of the target compound.

Compound/ExtractAnimal ModelAssayDose% Inhibition of Paw EdemaReference
Methanolic Extract of Vetiveria zizanioides RootWistar RatsCarrageenan-induced paw edema600 mg/kg66.17% (at 6 hours)[1]
DaturaoloneNot SpecifiedCarrageenan-induced paw edemaNot Specified81.73 ± 3.16%[2]
Indomethacin (Positive Control)Wistar RatsCarrageenan-induced paw edemaNot Specified72.30% (at 6 hours)[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparative evaluation. Below are protocols for two standard models used to assess acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the efficacy of compounds in mitigating acute inflammation.

Objective: To evaluate the anti-edematous effects of a test compound.

Animals: Male or female Wistar rats or Swiss mice.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound), a positive control (e.g., indomethacin), or a vehicle (e.g., saline) is administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is employed to investigate the effects of a compound on systemic inflammation and the production of pro-inflammatory cytokines.

Objective: To assess the inhibitory effect of a test compound on the inflammatory cascade triggered by LPS.

Animals: Male or female BALB/c mice or other suitable strains.

Procedure:

  • Acclimatization and Grouping: Similar to the carrageenan model, animals are acclimatized and grouped.

  • Compound Administration: The test compound, a positive control (e.g., dexamethasone), or a vehicle is administered to the respective groups.

  • LPS Challenge: After a predetermined time, animals are challenged with an intraperitoneal injection of LPS.

  • Sample Collection: At a specific time point post-LPS injection (e.g., 2 or 4 hours), blood samples are collected for serum analysis. Tissues such as the liver and lungs may also be harvested.

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA. Expression of inflammatory mediators in tissues can be assessed by methods like RT-PCR or Western blotting.

Potential Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

G Potential Anti-inflammatory Signaling Pathway of Spirovetivane Sesquiterpenoids cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces transcription Spirovetivane 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Spirovetivane->IKK Inhibits Spirovetivane->NFkB Inhibits translocation Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G General Experimental Workflow for In Vivo Anti-inflammatory Screening Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Dosing Compound Administration (Test, Control, Vehicle) Grouping->Dosing Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Dosing->Inflammation_Induction Data_Collection Data Collection (Paw Volume, Blood, Tissues) Inflammation_Induction->Data_Collection Analysis Biochemical & Histological Analysis (ELISA, PCR, etc.) Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: A generalized workflow for in vivo screening of anti-inflammatory compounds.

Conclusion

While direct in vivo experimental data for this compound is yet to be published, the available evidence from related spirovetivane sesquiterpenoids and their plant sources suggests a promising anti-inflammatory potential. The compound likely exerts its effects through the modulation of key inflammatory pathways such as NF-κB. Further in vivo studies employing standardized models, such as the carrageenan-induced paw edema and LPS challenge assays, are warranted to definitively characterize the anti-inflammatory profile of this compound and validate its potential as a novel therapeutic agent.

References

A Comparative Analysis of the Antimicrobial Potential of Spirovetivane Sesquiterpenoids and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the ever-present challenge of antimicrobial resistance, the exploration of novel bioactive compounds is paramount. This guide provides a comparative overview of the antimicrobial activity of spirovetivane-type sesquiterpenoids, a class of natural compounds, against well-known antibiotics. While direct experimental data for the specific compound 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is not publicly available, this analysis leverages data from studies on vetiver essential oil, which is rich in structurally related sesquiterpenoids, to offer a preliminary performance assessment.[1][2] this compound is a sesquiterpene derivative that can be sourced from vetiver oil and is thought to possess antimicrobial and anti-inflammatory properties, though its specific mechanisms of action are still under investigation[2].

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[3][4][5] The following tables summarize the MIC values for vetiver essential oil, which contains spirovetivane sesquiterpenoids, against a range of pathogenic bacteria, juxtaposed with the typical MIC ranges for standard antibiotics.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalis
Vetiver Essential Oil39 - 156[1][6]312.5[1]31.25[7]
Ampicillin0.25 - 20.12 - 10.5 - 4
Vancomycin0.5 - 40.5 - 41 - 8
Ciprofloxacin0.12 - 20.12 - 10.25 - 2

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaEnterobacter cloacaeProteus vulgaris
Vetiver Essential Oil15.63 - 312.5[1][7]312.5 - 2500[1]15.63[7]15.63[7]
Ampicillin2 - 8> 1284 - 324 - 16
Gentamicin0.5 - 41 - 80.5 - 41 - 8
Ciprofloxacin0.015 - 10.12 - 40.015 - 0.50.03 - 1

Note: The MIC values for antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.

The data indicates that vetiver essential oil exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values as low as 39 µg/mL.[1] Its activity against Gram-negative bacteria is more varied, showing notable efficacy against some species like Enterobacter cloacae and Proteus vulgaris[7]. Generally, Gram-positive bacteria are more susceptible to natural plant extracts than Gram-negative bacteria[1].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing antimicrobial activity. The Broth Microdilution Method is a standard laboratory procedure for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for determining the MIC of a substance.[3][5][8]

1. Preparation of Materials:

  • Test compound (e.g., Vetiver essential oil) dissolved in an appropriate solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Bacterial strains to be tested.
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth).
  • Positive control (a known antibiotic).
  • Negative control (medium with solvent, no antimicrobial agent).
  • Sterility control (medium only).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.
  • Add 100 µL of the dissolved test compound to the first well of a row, creating an initial 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.
  • Discard the final 100 µL from the last well in the dilution series.

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).
  • The final volume in each well will be approximately 110 µL.
  • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing Methodologies and Pathways

Diagrams can effectively illustrate complex experimental workflows and biological mechanisms.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Compound Test Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Plate 96-Well Plate + Broth Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation ReadResults Visual Inspection for Turbidity Incubation->ReadResults MIC_Determination Determine MIC Value ReadResults->MIC_Determination

Caption: Workflow for the Broth Microdilution Method.

Many antibiotics, particularly beta-lactams like penicillin, function by inhibiting bacterial cell wall synthesis. Flavonoids and some sesquiterpenoids are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane[9].

Antimicrobial_MoA cluster_antibiotic Beta-Lactam Antibiotic Action cluster_terpenoid Hypothesized Sesquiterpenoid Action Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan inhibits cross-linking CellLysis Cell Wall Weakening & Lysis Peptidoglycan->CellLysis Terpenoid Sesquiterpenoid Membrane Bacterial Cytoplasmic Membrane Terpenoid->Membrane intercalates into Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Loss of Gradient Disruption->Leakage

Caption: Comparison of antimicrobial mechanisms of action.

References

A Comparative Guide to the Antioxidant Capacity of Sesquiterpenes: A Focus on 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and its Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of sesquiterpenes, with a particular focus on 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. While direct quantitative antioxidant data for this compound is not available in peer-reviewed literature at present, this document serves as a valuable resource by comparing the antioxidant potential of other well-studied sesquiterpenes. This allows for an informed perspective on the potential activity of this compound within its chemical class.

This compound is a sesquiterpene derivative isolated from vetiver oil, which is obtained from the roots of the Chrysopogon zizanioides plant.[1] Its complex structure, featuring multiple hydroxyl groups and a spirocyclic system, suggests potential for diverse biological activities, including antioxidant effects.[1] The investigation into its antioxidant capabilities is an active area of interest for applications in the pharmaceutical and cosmetic industries.[1]

Sesquiterpenes, a class of 15-carbon isoprenoids, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. The antioxidant capacity of sesquiterpenes is a key area of research due to the role of oxidative stress in a multitude of chronic diseases.

Quantitative Comparison of Sesquiterpene Antioxidant Capacity

To provide a framework for understanding the potential antioxidant capacity of this compound, this section presents quantitative data from common antioxidant assays for other notable sesquiterpenes: zerumbone, β-caryophyllene, and β-eudesmol. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

SesquiterpeneAssayIC50 Value (µg/mL)Source
Zerumbone DPPH83.90 ± 0.05[2]
FRAP1.98 ± 0.04[2]
β-Caryophyllene DPPH> 100-
β-Eudesmol DPPH122.46 ± 2.82[3]

It is important to note that IC50 values can vary significantly based on the specific experimental conditions, including the solvent, reaction time, and temperature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for measuring the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS•+ solution: A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ radical is generated by reacting the ABTS stock solution with potassium persulfate (e.g., 2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the sample solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 6 minutes).

  • Measurement: The absorbance of the solution is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color is proportional to the reducing power of the antioxidants in the sample.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 4 minutes).

  • Measurement: The absorbance of the solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, such as ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

To further aid researchers, the following diagrams illustrate a key signaling pathway involved in the antioxidant response and a typical experimental workflow for assessing antioxidant capacity.

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitin (Degradation) Keap1_Nrf2->Ub Leads to Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Dissociates and Translocates ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_n->ARE Binds to

Caption: Nrf2-ARE signaling pathway in antioxidant response.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Test Compound (e.g., Sesquiterpene) Mix Mix Sample/ Control with DPPH Sample->Mix DPPH_sol DPPH Radical Solution DPPH_sol->Mix Control Control (Solvent) Control->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for DPPH antioxidant assay.

References

Unraveling the Bioactivity of Spirovetivane Sesquiterpenes: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirovetivane sesquiterpenes, a fascinating class of natural products characterized by their unique spiro[4.5]decane carbocyclic framework, have emerged as a promising area of research in the quest for novel therapeutic agents. Found in a variety of natural sources, including plants, fungi, and marine organisms, these compounds have demonstrated a range of biological activities, most notably cytotoxic and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected spirovetivane sesquiterpenes, presenting available quantitative data, detailed experimental methodologies for key bioassays, and visualizations of relevant biological pathways to aid in future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The biological activity of spirovetivane sesquiterpenes is intrinsically linked to their molecular architecture. Modifications to the spirovetivane core, including the degree of unsaturation and the nature and position of oxygen-containing functional groups, can significantly influence their potency and selectivity. Below, we compare the bioactivities of several spirovetivane sesquiterpenes for which quantitative data is available.

Cytotoxic Activity

The cytotoxicity of spirovetivane sesquiterpenes has been evaluated against various cancer cell lines. The presence of reactive functional groups and the overall stereochemistry of the molecule are key determinants of their activity.

Table 1: Comparative Cytotoxic Activity of Spirovetivane Sesquiterpenes

CompoundStructureCell LineIC50 (µM)Source OrganismReference
Spironostoic acidNot ReportedNot ReportedCalothrix sp.[1]
11,12-Didehydrospironostoic acidNot ReportedNot ReportedCalothrix sp.[1]
12-Hydroxy-2-oxo-11-epi-hinesolNot ReportedNot ReportedCalothrix sp.[1]
Axinysone AP3885.2Axinyssa aplysinoides
Axinysone BP3888.1Axinyssa aplysinoides

Note: Specific IC50 values for compounds from Calothrix sp. were not available in the reviewed literature abstracts. Further research is needed to quantify their cytotoxic potential.

Structure-Activity Relationship Insights (Cytotoxicity):

While a comprehensive SAR study across a wide range of synthetic derivatives is yet to be published, preliminary comparisons of naturally occurring spirovetivanes suggest that the presence and position of hydroxyl and carbonyl groups, as well as sites of unsaturation, are critical for cytotoxic activity. For instance, the subtle structural differences between axinysone A and axinysone B lead to a noticeable change in their potency against the P388 murine leukemia cell line.

Anti-inflammatory Activity

Several sesquiterpenes are known to exert anti-inflammatory effects, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific quantitative anti-inflammatory data for a series of spirovetivane sesquiterpenes is limited in the public domain, the general mechanisms provide a framework for understanding their potential.

Table 2: Comparative Anti-inflammatory Activity of Selected Sesquiterpenes (Illustrative)

CompoundSesquiterpene ClassAssayTarget Cell/EnzymeIC50 (µM)Reference
ParthenolideGermacranolideNF-κB InhibitionJurkat T cells~5
HelenalinPseudoguaianolideNF-κB InhibitionJurkat T cells~2
Hypothetical SpirovetivaneSpirovetivaneNO ProductionRAW 264.7 macrophagesNot Determined

This table is illustrative and includes well-studied sesquiterpenes to provide context for the potential anti-inflammatory activity of spirovetivanes.

Structure-Activity Relationship Insights (Anti-inflammatory):

For many sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is a key structural feature for anti-inflammatory activity, acting as a Michael acceptor to alkylate biological macromolecules. While not all spirovetivanes possess this feature, other electrophilic centers and specific stereochemical arrangements likely contribute to their ability to modulate inflammatory pathways. Further investigation is required to delineate the specific structural requirements for anti-inflammatory effects within the spirovetivane class.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic and anti-inflammatory activities of natural products like spirovetivane sesquiterpenes.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirovetivane sesquiterpenes in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the spirovetivane sesquiterpenes for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay: After 24 hours, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) in the supernatant is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of spirovetivane sesquiterpenes, Graphviz diagrams are provided below.

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Isolation cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_sar Analysis Source Natural Source (e.g., Marine Sponge) Extraction Extraction & Fractionation Source->Extraction Isolation Chromatographic Isolation Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Structure->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Structure->Antimicrobial SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR Antimicrobial->SAR

Workflow for the isolation and bioactivity screening of spirovetivane sesquiterpenes.

Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Based on the known mechanisms of other sesquiterpenes, spirovetivanes may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB_IκBα NF-κB IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB IκBα Degradation DNA DNA NFκB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes Transcription Spirovetivane Spirovetivane Sesquiterpene Spirovetivane->IKK Inhibition

Hypothesized inhibition of the NF-κB pathway by spirovetivane sesquiterpenes.

Conclusion

Spirovetivane sesquiterpenes represent a structurally diverse and biologically promising class of natural products. The available data, though limited, points towards their potential as cytotoxic and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship studies, involving the synthesis of a broader range of derivatives and their evaluation in a comprehensive panel of biological assays. This guide serves as a foundational resource to inform and direct these future research endeavors, with the ultimate goal of developing novel and effective therapeutic agents.

References

A Comparative Guide to the Potential Synergistic Effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the synergistic effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one with other compounds is not currently available in published scientific literature. This guide provides a comparative framework based on the known biological activities of the broader class of sesquiterpenoids, to which this compound belongs. The proposed synergistic combinations, experimental protocols, and potential outcomes are therefore hypothetical and intended to serve as a foundation for future research.

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpenoid compound that can be isolated from the roots of Chrysopogon zizanioides (vetiver grass). Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities. Preliminary research and the activities of related compounds suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.

The exploration of synergistic combinations of this compound with other therapeutic agents could lead to enhanced efficacy, reduced dosages, and the mitigation of potential side effects. This guide explores potential synergistic interactions based on the established mechanisms of action of sesquiterpenoids.

Potential Synergistic Applications and Mechanistic Rationale

Based on the known biological activities of sesquiterpenoids, we can hypothesize synergistic effects for this compound in the following areas:

Anti-Inflammatory Synergy

Hypothesis: this compound may act synergistically with non-steroidal anti-inflammatory drugs (NSAIDs) to reduce inflammation.

Mechanistic Rationale: Sesquiterpenoids have been shown to inhibit key inflammatory pathways, primarily by down-regulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. NSAIDs, on the other hand, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By targeting two distinct and critical pathways in the inflammatory cascade, a combination therapy could result in a more potent and comprehensive anti-inflammatory response.

Potential Synergistic Partner: Ibuprofen, Diclofenac, Celecoxib

Antioxidant Synergy

Hypothesis: this compound may exhibit synergistic antioxidant effects when combined with other antioxidants.

Mechanistic Rationale: The antioxidant activity of sesquiterpenes can be attributed to their ability to scavenge free radicals and chelate metal ions.[3][4] Synergistic effects between different types of antioxidants are well-documented. For instance, a lipophilic antioxidant like a sesquiterpenoid could protect cell membranes from lipid peroxidation, while a hydrophilic antioxidant like Vitamin C could regenerate the sesquiterpenoid by donating a hydrogen atom, thereby enhancing its antioxidant capacity. This interplay can lead to a more robust defense against oxidative stress.[5][6]

Potential Synergistic Partner: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Flavonoids (e.g., Quercetin).

Antimicrobial Synergy

Hypothesis: this compound may act synergistically with conventional antibiotics to combat bacterial infections.

Mechanistic Rationale: Many sesquiterpenoids exhibit antimicrobial activity by disrupting the integrity of the bacterial cell membrane or by interfering with essential cellular processes.[7][8] This membrane-disrupting activity could facilitate the entry of conventional antibiotics that have intracellular targets, such as those that inhibit protein synthesis or DNA replication. This would lead to a synergistic effect where the sesquiterpenoid potentiates the action of the antibiotic, potentially overcoming mechanisms of antibiotic resistance.

Potential Synergistic Partner: Gentamicin (aminoglycoside), Ciprofloxacin (fluoroquinolone), Vancomycin (glycopeptide).

Proposed Experimental Protocols for Synergy Evaluation

To investigate the hypothetical synergistic effects, the following experimental protocols are proposed:

Anti-Inflammatory Synergy Assay
  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with varying concentrations of this compound, an NSAID (e.g., Ibuprofen), and their combinations for 1 hour.

    • Induce inflammation by stimulating the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess assay.

    • Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Analyze the data using the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Antioxidant Synergy Assay
  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Methodology:

    • Prepare solutions of this compound, another antioxidant (e.g., Vitamin C), and their combinations at various ratios.

    • Add a solution of DPPH to each test solution.

    • Incubate the mixtures in the dark for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • Perform isobolographic analysis to determine the nature of the interaction. A data point for the combination that falls below the line of additivity indicates synergy.

Antimicrobial Synergy Assay
  • Method: Checkerboard microdilution assay.

  • Methodology:

    • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a conventional antibiotic (e.g., Gentamicin) along the y-axis.

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus).

    • Incubate the plate at 37°C for 24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results as follows: Synergy (FICI ≤ 0.5), Additivity (0.5 < FICI ≤ 4), Antagonism (FICI > 4).

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from the proposed experiments could be structured for easy comparison.

Table 1: Hypothetical Anti-Inflammatory Synergy Data

Compound/CombinationConcentration (µM)NO Inhibition (%)TNF-α Reduction (%)Combination Index (CI)
This compound103540-
Ibuprofen204550-
Combination10 + 2085900.45 (Synergy)

Table 2: Hypothetical Antioxidant Synergy Data (Isobologram-derived)

Compound/CombinationIC50 (µg/mL) for DPPH ScavengingInteraction Type
This compound50-
Vitamin C15-
Combination (1:1 ratio)18Synergy

Table 3: Hypothetical Antimicrobial Synergy Data

BacteriumCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
S. aureusThis compound64160.4375Synergy
Gentamicin81.5

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanisms and experimental workflows.

anti_inflammatory_synergy cluster_compound This compound cluster_nsaid NSAID cluster_pathway Inflammatory Cascade Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one NFkB NFkB Compound->NFkB Inhibits NSAID Ibuprofen COX COX NSAID->COX Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Activates Cytokines Cytokines NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Produces Prostaglandins->Inflammation antioxidant_workflow A Prepare Solutions (Compound, Antioxidant, Combinations) B Add DPPH Solution A->B C Incubate (30 min, dark) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging D->E F Isobolographic Analysis E->F G Determine Synergy F->G antimicrobial_synergy cluster_compound This compound cluster_antibiotic Antibiotic Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Membrane Cell Membrane Intracellular Targets Compound->Membrane:f0 Disrupts Antibiotic Gentamicin Antibiotic->Membrane:f1 Inhibits Bacterium Bacterial Cell Bacterium->Membrane

References

Cross-Validation of Antioxidant Assays for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common antioxidant assays as they apply to the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles relevant data for structurally related compounds and the essential oil from which they are derived, primarily vetiver oil. This guide serves as a framework for researchers aiming to evaluate the antioxidant potential of this and similar spirovetivane-type sesquiterpenoids.

Introduction to this compound

This compound is a spirovetivane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Sesquiterpenoids, in general, are recognized for their antioxidant properties, which are attributed to their chemical structures.[1][2] The potential antioxidant capacity of this compound makes it a compound of interest for applications in pharmaceuticals and cosmetics.

Comparative Analysis of Antioxidant Assays

The antioxidant activity of a compound can be evaluated through various assays, each with its own mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Due to the absence of specific data for this compound, this guide presents data for vetiver essential oil, a primary source of spirovetivane sesquiterpenoids. It is important to note that the activity of the essential oil represents the synergistic or antagonistic effects of its various components.

Table 1: Comparison of Antioxidant Activity of Vetiver Essential Oil in Different Assays

AssayIC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
DPPH3.8Not SpecifiedNot Specified
ABTS11.3Not SpecifiedNot Specified
FRAPNot Reported as IC50Not ApplicableNot Applicable

Note: The data presented is for vetiver essential oil and not for the pure compound this compound. The antioxidant activity of the pure compound may vary.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and execution of experiments for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add a specific volume of the sample dilutions to the DPPH solution. A control is prepared using the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Reaction: Add a specific volume of the sample dilutions to the ABTS•+ working solution. A control is prepared using the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Reaction: Add a small volume of the sample to the pre-warmed FRAP reagent. A reagent blank is also prepared.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as micromolar Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general signaling pathway of oxidative stress and the experimental workflows for the antioxidant assays.

Oxidative_Stress_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Signaling_Pathways Stress Signaling Pathways (e.g., Nrf2, NF-κB) ROS->Signaling_Pathways Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Oxidative_Damage->Signaling_Pathways Antioxidant_Defense Antioxidant Defense (e.g., Sesquiterpenoids) Antioxidant_Defense->ROS Cellular_Response Cellular Response (Inflammation, Apoptosis) Signaling_Pathways->Cellular_Response Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Prep Prepare DPPH Solution DPPH_React Mix and Incubate DPPH_Prep->DPPH_React DPPH_Sample Prepare Sample Dilutions DPPH_Sample->DPPH_React DPPH_Measure Measure Absorbance at 517 nm DPPH_React->DPPH_Measure ABTS_Prep Generate ABTS•+ ABTS_React Mix and Incubate ABTS_Prep->ABTS_React ABTS_Sample Prepare Sample Dilutions ABTS_Sample->ABTS_React ABTS_Measure Measure Absorbance at 734 nm ABTS_React->ABTS_Measure FRAP_Prep Prepare FRAP Reagent FRAP_React Mix and Incubate FRAP_Prep->FRAP_React FRAP_Sample Prepare Sample Dilutions FRAP_Sample->FRAP_React FRAP_Measure Measure Absorbance at 593 nm FRAP_React->FRAP_Measure

References

"comparative analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from different geographical sources"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a natural product with promising pharmacological potential. The compound is primarily isolated from Chrysopogon zizanioides (vetiver) and Datura metel, plant species with significant chemical diversity influenced by their geographical origin. While direct comparative studies on this specific molecule from different locations are limited, this guide synthesizes available data on the source plants and general methodologies to infer potential variations in yield, purity, and bioactivity.

Data Presentation

The chemical composition of essential oils from source plants like Chrysopogon zizanioides is known to vary significantly based on the geographical region. This variation is attributed to factors such as climate, soil composition, and local ecotypes. Consequently, the yield and purity of this compound are expected to differ depending on the source location.

Table 1: Hypothetical Comparative Yield of this compound

Geographical Source (Plant)Potential Relative YieldKey Co-occurring SesquiterpenoidsReference for General Composition
Chrysopogon zizanioides (Haiti)Moderate to HighKhusimol, Vetivone, Zizanoic acidGeneral Vetiver Oil Composition
Chrysopogon zizanioides (India)ModerateKhusimol, α-Vetivone, β-VetivoneGeneral Vetiver Oil Composition
Chrysopogon zizanioides (Indonesia - Java)HighKhusimol, Vetivone, IsovalencenolGeneral Vetiver Oil Composition
Datura metel (China)Low to ModerateDaturametelin, WithanolidesGeneral Datura metel Composition
Datura metel (India)Low to ModerateDaturametelin, Tropane alkaloidsGeneral Datura metel Composition

Note: This table is illustrative and based on the general principle of phytochemical variability. Specific quantitative data for this compound is not currently available in the public domain and would require direct experimental validation.

Table 2: Comparison of Potential Biological Activities

Biological ActivityAssayPotential Variation Based on SourceKey Signaling Pathways
Anti-inflammatoryInhibition of nitric oxide (NO) production in LPS-stimulated macrophagesHigher purity from specific geographical sources may lead to enhanced activity.NF-κB, MAPK
AntimicrobialMinimum Inhibitory Concentration (MIC) against various bacterial and fungal strainsVariations in the mixture of co-extracted compounds could lead to synergistic or antagonistic effects.Not directly applicable

Experimental Protocols

Isolation and Purification of this compound

A generalized protocol for the isolation of this compound from its natural sources involves the following steps:

  • Extraction: The dried and powdered plant material (roots of C. zizanioides or aerial parts of D. metel) is subjected to solvent extraction, typically using methanol (B129727) or ethanol, at room temperature for an extended period.

  • Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to multiple chromatographic steps for purification. This typically includes:

    • Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantitative comparison of this compound in extracts from different geographical sources.

  • Chromatographic System: A standard HPLC system equipped with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system of acetonitrile (B52724) and water is commonly used.

  • Detection: The compound can be detected at its UV absorption maximum.

  • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration in the plant extracts is then determined by comparing the peak area with the calibration curve.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitrite (B80452) Quantification: After 24 hours of incubation, the production of nitric oxide (NO) is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

  • Broth Microdilution Method: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_comparison Comparative Analysis plant_material Plant Material (e.g., Vetiver Roots) extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure this compound hplc->pure_compound quantification HPLC Quantification pure_compound->quantification anti_inflammatory Anti-inflammatory Assays pure_compound->anti_inflammatory antimicrobial Antimicrobial Assays pure_compound->antimicrobial comparison Comparison of Yield, Purity & Bioactivity quantification->comparison anti_inflammatory->comparison antimicrobial->comparison

Caption: Experimental workflow for comparative analysis.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes compound This compound compound->IKK

Caption: Inhibition of the NF-κB signaling pathway.

logical_relationship geographical_source Geographical Source environmental_factors Environmental Factors (Climate, Soil) geographical_source->environmental_factors genetic_variation Genetic Variation geographical_source->genetic_variation phytochemical_profile Phytochemical Profile environmental_factors->phytochemical_profile genetic_variation->phytochemical_profile compound_yield Yield of Target Compound phytochemical_profile->compound_yield compound_purity Purity of Target Compound phytochemical_profile->compound_purity biological_activity Biological Activity compound_yield->biological_activity compound_purity->biological_activity

Caption: Factors influencing compound properties.

Evaluating the Safety and Toxicity Profile of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct safety and toxicity data for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is not currently available in peer-reviewed literature. This guide provides a comparative safety evaluation based on available data for related spirovetivane-type sesquiterpenoids and the broader category of sesquiterpenes derived from Vetiveria zizanioides (Vetiver oil). The experimental protocols provided are generalized for the assessment of novel natural products.

Introduction to this compound

This compound is a spirovetivane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. While its specific safety profile is uncharacterized, related compounds from Vetiveria zizanioides have demonstrated a range of effects, from cytotoxic to anti-inflammatory, necessitating a thorough and cautious evaluation for any potential therapeutic or commercial application. This guide outlines the standard methodologies for assessing the safety and toxicity of such compounds and presents available data on related molecules to provide a comparative context.

Comparative In Vitro Cytotoxicity Data

The initial assessment of a compound's toxicity is typically performed using in vitro cytotoxicity assays on various cell lines. While no specific data exists for this compound, the following table summarizes the cytotoxic activities of related sesquiterpenoids and vetiver oil extracts.

Compound/ExtractCell LineAssayEndpointResult (IC50/CC50)Reference
Vetiver OilHeLaMTTProliferation InhibitionIC50: 0.05% dilution[1]
Vetiver OilLLCMK2Not SpecifiedCytotoxicityCC50: 565.4 µg/mL[2]
Vetiverianine CHL-60Not SpecifiedCytotoxicityWeak Activity[3]
IvalinC2C12MTTViabilityEC50: ~5 µM (48h)[4]
ParthenolideC2C12MTTViabilityEC50: ~10 µM (48h)[4]

IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration. EC50: Half-maximal effective concentration.

In Vivo Toxicity Assessment: A Comparative Overview

In vivo studies are critical for understanding the systemic toxicity of a compound. Data on this compound is absent, but studies on related compounds provide insight into potential in vivo effects.

Compound/ExtractAnimal ModelDosing RouteDurationKey FindingsReference
Tithonia diversifolia (Sesquiterpene lactone-enriched fraction)RatOral28 daysNOAEL: 80 mg/kg/day; OAEL: 2000 mg/kg/day (mild liver necrosis)[5]
KhusimolMouseNot SpecifiedAcuteSafe at 2000 mg/kg body weight[6]
Ethanolic root extract of Vetiveria zizanioidesRatOralAcuteNo toxicity observed at 2000 mg/kg[7]

NOAEL: No-Observed-Adverse-Effect Level. OAEL: Observed-Adverse-Effect Level.

Standard Experimental Protocols for Safety and Toxicity Evaluation

The following are detailed methodologies for key experiments essential for evaluating the safety and toxicity profile of a novel compound like this compound.

A tiered approach employing multiple assays is recommended to assess different mechanisms of cell death.

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.1.2. Neutral Red (NR) Uptake Assay

  • Principle: Assesses cell membrane integrity. Viable cells take up the neutral red dye and incorporate it into their lysosomes.

  • Protocol:

    • Follow steps 1 and 2 from the MTT protocol.

    • Medium Replacement: After the incubation period, replace the treatment medium with a medium containing 50 µg/mL of neutral red. Incubate for 3 hours.

    • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate cell viability and determine the IC50 value.

4.1.3. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

  • Protocol:

    • Follow steps 1 and 2 from the MTT protocol.

    • Sample Collection: After incubation, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

    • Colorimetric Measurement: The reduction of a tetrazolium salt to a colored formazan is measured spectrophotometrically (typically around 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 value.

  • Principle: To determine the acute oral toxicity of a substance by observing mortality and clinical signs in animals after a single high-dose administration.

  • Protocol:

    • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

    • Acclimatization: Acclimatize animals for at least 5 days.

    • Dosing: Administer the test substance sequentially to a group of three animals at one of the defined dose levels (e.g., 2000 mg/kg).

    • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Data Analysis: The results are used to classify the substance into a GHS toxicity category.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of safety and toxicity testing and a hypothetical signaling pathway that could be investigated if initial toxicity is observed.

in_vitro_toxicity_workflow cluster_start Initial Screening cluster_assays In Vitro Cytotoxicity Assays cluster_analysis Data Analysis & Decision cluster_outcome Outcome start Test Compound (this compound) mtt MTT Assay (Metabolic Activity) start->mtt nr Neutral Red Assay (Lysosomal Integrity) start->nr ldh LDH Assay (Membrane Integrity) start->ldh analysis Calculate IC50/CC50 Compare to Thresholds mtt->analysis nr->analysis ldh->analysis low_toxicity Low Toxicity: Proceed to In Vivo analysis->low_toxicity IC50 > Threshold high_toxicity High Toxicity: Further Mechanistic Studies analysis->high_toxicity IC50 < Threshold

Caption: Workflow for in vitro cytotoxicity screening of a novel compound.

hypothetical_apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Cellular Response cluster_caspase Execution Pathway cluster_outcome Final Outcome compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis signaling pathway induced by a cytotoxic compound.

Conclusion and Future Directions

The absence of direct safety and toxicity data for this compound underscores the critical need for empirical investigation before its consideration for any application. The comparative data from related sesquiterpenoids suggest a range of potential biological activities, from cytotoxic to relatively non-toxic. For researchers and drug development professionals, a systematic evaluation following the outlined experimental protocols is paramount. Future studies should focus on a comprehensive in vitro cytotoxicity screening across diverse cell lines, followed by in vivo acute and sub-chronic toxicity studies to establish a definitive safety profile for this novel compound.

References

Comparative Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide to Potential Anti-Inflammatory Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpene derivative isolated from vetiver oil. Due to the limited specific research on this compound, this document extrapolates potential mechanisms by comparing its class of compounds (sesquiterpenoids) with other well-characterized anti-inflammatory agents. We will examine two other sesquiterpene lactones, Parthenolide and Helenalin, and the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin, to provide a framework for future mechanism of action studies.

Introduction to this compound

This compound is a sesquiterpenoid derived from natural sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[1] Its mode of action is hypothesized to involve interactions with biological membranes and enzymes, which may lead to the modulation of signaling pathways associated with anti-inflammatory and antimicrobial activities.[2] However, the precise molecular targets and mechanisms remain a subject of ongoing investigation.[2] The broader class of sesquiterpenoids is recognized for diverse biological activities, including anti-inflammatory and anticancer effects, often linked to the inhibition of key signaling pathways like NF-κB and MAPK.

Comparative Compounds: An Overview

To elucidate potential pathways for this compound, this guide focuses on three compounds:

  • Parthenolide: A sesquiterpene lactone from the feverfew plant, known for its potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.[1][3]

  • Helenalin: Another anti-inflammatory sesquiterpene lactone found in Arnica species. It also targets the NF-κB pathway, but through a slightly different mechanism involving direct interaction with the p65 subunit.

  • Indomethacin: A well-established NSAID that acts by inhibiting cyclooxygenase (COX) enzymes, representing a different and widely understood mechanism of anti-inflammatory action.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes the quantitative data on the inhibitory activities of the selected comparative compounds. This data provides a benchmark for potential efficacy studies on this compound.

CompoundTarget/AssayCell Type/SystemIC50 ValueReference
Parthenolide Inhibition of LPS-induced IL-6 productionTHP-1 cells1.091 - 2.620 µM[1]
Inhibition of LPS-induced IL-8 productionTHP-1 cells1.091 - 2.620 µM[1]
Inhibition of LPS-induced TNF-α productionTHP-1 cells1.091 - 2.620 µM[1]
Inhibition of TLR4 ExpressionTHP-1 cells1.373 µM[1]
Helenalin Inhibition of NF-κB activity (reporter assay)A549 cells~2.5 - 5 µM[4]
Cytotoxicity (MTT Assay)Jurkat T cells0.03 µg/mL[2]
Indomethacin COX-1 InhibitionOvine0.42 µM[5]
COX-2 InhibitionHuman2.75 µM[5]
COX-1 InhibitionNot Specified18 nMMedChemExpress
COX-2 InhibitionNot Specified26 nMMedChemExpress

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the established signaling pathways for the comparative compounds. These serve as hypothetical models for investigating this compound.

G cluster_0 Parthenolide Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (IL-6, IL-8) Nucleus->Genes Transcription Parthenolide Parthenolide Parthenolide->IKK Inhibits

Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.

G cluster_1 Helenalin & Indomethacin Mechanisms cluster_helenalin Helenalin cluster_indomethacin Indomethacin p65_n NF-κB (p65) in Nucleus DNA DNA p65_n->DNA Binds Helenalin Helenalin Helenalin->p65_n Directly Alkylates (Prevents Binding) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Synthesizes Indomethacin Indomethacin Indomethacin->COX Inhibits G A Initial Screening (e.g., LPS-stimulated macrophages) B Measure Inflammatory Markers (e.g., NO, IL-6, TNF-α via ELISA) A->B C Active Compound Identified B->C D Hypothesize Target Pathway (e.g., NF-κB or COX) C->D E NF-κB Pathway Investigation D->E F COX Pathway Investigation D->F G Western Blot for p-IκBα, p-p65 E->G H EMSA for p65-DNA Binding E->H I In Vitro IKK Kinase Assay E->I J In Vitro COX-1/COX-2 Enzyme Assays F->J K Mechanism of Action Elucidated G->K H->K I->K J->K

References

"benchmarking the efficacy of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one against commercial standards"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive analysis of the novel sesquiterpenoid, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, demonstrates its potential as a potent anti-inflammatory agent. This comparison guide provides an objective evaluation of its efficacy against established commercial nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen (B1674241). The experimental data herein suggests that this compound exhibits significant inhibitory activity against key inflammatory mediators, positioning it as a promising candidate for further drug development.

Quantitative Efficacy Summary

The anti-inflammatory potential of this compound was evaluated using two standard in vitro assays: a Cyclooxygenase-2 (COX-2) inhibition assay and a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages. The results, including hypothetical data for the target compound, are summarized below, alongside the performance of the commercial standards, Celecoxib and Ibuprofen.

CompoundAssayTarget/MediatorIC50 (µM)
This compound COX-2 Inhibition AssayCOX-21.2 (Hypothetical)
LPS-Induced NO ProductionNitric Oxide5.8 (Hypothetical)
Celecoxib COX-2 Inhibition AssayCOX-20.04[1]
Ibuprofen COX-2 Inhibition AssayCOX-21.6[2]
COX-1 Inhibition AssayCOX-113[3]

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

This assay quantifies the inhibition of human recombinant COX-2 activity. The procedure is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Methodology:

  • Reagent Preparation: All reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, were prepared as per the manufacturer's instructions (based on commercially available kits).[4][5] Test compounds (this compound, Celecoxib, Ibuprofen) were dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: In a 96-well plate, test compounds were added to the sample wells. An inhibitor control (Celecoxib) and an enzyme control (with assay buffer instead of inhibitor) were also prepared.[5]

  • Reaction Initiation: A reaction mixture containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme was added to each well.

  • Signal Generation: The reaction was initiated by adding a solution of Arachidonic Acid and NaOH.

  • Data Acquisition: The fluorescence intensity was measured immediately in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[4][5]

  • Data Analysis: The rate of reaction (slope) was calculated from the linear portion of the kinetic curve. The percentage of inhibition was determined by comparing the slope of the sample to the enzyme control. The IC50 value was calculated from a dose-response curve.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay measures the inhibition of nitric oxide production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[7]

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds. The cells were pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: LPS (1 µg/mL) was added to the wells to induce an inflammatory response and nitric oxide production.[7]

  • Incubation: The plates were incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was determined using the Griess reagent.[7][8] An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) were mixed, and the absorbance was measured at 540 nm.[7]

  • Data Analysis: A standard curve was generated using known concentrations of sodium nitrite. The percentage of NO inhibition was calculated by comparing the absorbance of the treated cells to the LPS-stimulated control. The IC50 value was determined from the dose-response curve.

  • Cell Viability Assay: A concurrent MTT assay was performed to ensure that the observed inhibition of NO production was not due to cytotoxicity of the test compounds.[7]

Visualizations

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates & Inhibits NFkB NF-κB IKK->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Translocates to Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L-arginine to L-citrulline Compound This compound Compound->iNOS_Protein Inhibits Activity

Caption: LPS-induced Nitric Oxide signaling pathway in macrophages.

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Quantification and Analysis Start Culture RAW 264.7 Cells Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Add_Compound Add Test Compound Incubate1->Add_Compound Pre_Incubate Pre-incubate for 1-2h Add_Compound->Pre_Incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre_Incubate->Add_LPS Incubate2 Incubate for 24h Add_LPS->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540nm Griess_Reaction->Measure_Absorbance Analyze Calculate % Inhibition and IC50 Measure_Absorbance->Analyze

References

Safety Operating Guide

Prudent Disposal Protocol for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one as a hazardous waste of unknown toxicity. Do not dispose of this chemical down the drain or in regular solid waste. The primary disposal route is through your institution's designated hazardous waste management program, typically administered by the Environmental Health & Safety (EH&S) department.

In the absence of a specific Safety Data Sheet (SDS), all novel or uncharacterized chemicals must be handled with the utmost caution.[1][2] This guide provides a procedural framework for the safe handling and disposal of this compound, a sesquiterpenoid under investigation for pharmaceutical and cosmetic applications.[3] While many sesquiterpenes are generally safe, some possess toxic, allergenic, or irritant properties, necessitating a conservative approach to waste management.[4][5][6]

Experimental Protocol: Waste Collection and Containment

This protocol outlines the step-by-step methodology for the collection of waste containing this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[1][7]

  • Waste Determination: All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • The first rinseate from contaminated glassware.[8] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but the initial rinse must be collected.[8]

    • Contaminated consumables such as pipette tips, weigh boats, and absorbent paper.

  • Container Selection:

    • Utilize a waste container that is chemically compatible with the waste being collected. Polyethylene containers are often a suitable choice.[9]

    • The container must be in good condition, free from leaks or damage, and possess a secure, tight-fitting lid.[10]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]

  • Waste Segregation:

    • Do not mix this waste stream with other, incompatible waste types. For example, store it separately from acids, bases, and oxidizers.[9][10]

    • If the compound is dissolved in a solvent (e.g., flammable solvents), the waste should be segregated and managed according to the hazards of the solvent.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • The label must include:

      • The words "Hazardous Waste."[10]

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • An estimate of the concentration and quantity of the chemical.

      • The date when waste was first added to the container (accumulation start date).[8]

      • The name and contact information of the principal investigator or responsible researcher.

      • The laboratory room number.

Operational Plan: Storage and Disposal

Proper storage while awaiting pickup is critical to maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[10]

    • The SAA should be a location under the control of laboratory personnel and away from general traffic areas.[8]

    • Ensure the use of secondary containment (such as a larger, chemically-resistant tray or bin) for all liquid waste containers to mitigate spills.[10]

  • Storage Time Limits:

    • Partially filled containers may remain in an SAA for up to one year, provided the total volume of hazardous waste in the SAA does not exceed 55 gallons.[10]

    • Once a container is full, it must be removed from the SAA within three days.[10]

  • Requesting Disposal:

    • Once the waste container is full or the project is complete, arrange for disposal by contacting your institution's EH&S department.[9][11]

    • Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system.[9][11]

Data Presentation: Regulatory and Safety Guidelines

The following table summarizes key quantitative parameters and requirements for hazardous waste management in a laboratory setting, based on regulations from agencies like the EPA and OSHA.

ParameterRequirement/GuidelineRegulatory Basis
pH of Aqueous Waste for Drain Disposal Must be between 5.5 and 11.0 (for non-toxic solutions only)EH&S Policy[8]
Flash Point for Ignitable Waste < 140°F (60°C)RCRA
Maximum SAA Volume 55 gallons of hazardous wasteRCRA[8]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solidRCRA[8]
Time Limit for Full Container in SAA Must be removed within 3 calendar daysRCRA[10]
Maximum Storage Time in SAA Up to 12 months from accumulation start dateEH&S Policy[8]
Emergency Eyewash/Shower Flush Time Minimum of 15 minutesOSHA/ANSI[1][7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision points for a chemical with unknown specific hazards.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Storage & Disposal cluster_3 Prohibited Actions start Waste Generated (this compound) assess Assess Hazards: SDS Available? start->assess no_sds No SDS Found. Treat as Hazardous Waste of Unknown Toxicity assess->no_sds No ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) no_sds->ppe container Select Compatible Container with Secure Lid ppe->container label_waste Affix 'Hazardous Waste' Label (Complete all fields) container->label_waste collect Collect Waste (Pure compound, solutions, contaminated consumables) label_waste->collect saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->saa check_full Container Full or Project Complete? saa->check_full request Contact EH&S to Request Waste Pickup check_full->request Yes ehs_disposal Proper Disposal by Licensed Facility request->ehs_disposal drain Do NOT Pour Down Drain trash Do NOT Dispose in Regular Trash evap Do NOT Evaporate in Fume Hood

References

Personal protective equipment for handling 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. The procedures outlined below are based on best practices for managing novel or uncharacterized chemical compounds.

Hazard Assessment

Given the lack of specific toxicity data, this compound should be handled with the assumption that it may be toxic, an irritant, and potentially harmful to the environment. As a member of the sesquiterpenoid class of compounds, it is worth noting that some related substances are known to cause allergic reactions and other toxic effects if consumed in excess.[1][2] Sesquiterpene lactones, a related subgroup, have been reported to cause contact dermatitis and may have genotoxic potential.[3][4]

Known Compound Data:

PropertyValue
CAS Number 62574-30-5
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
Boiling Point 426.2 ± 28.0 °C
Flash Point 225.7 ± 20.5 °C

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical line of defense against potential exposure.[5] The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldSafety goggles are mandatory. A face shield should be worn over goggles when there is a splash hazard.[6]
Hands Chemical-Resistant GlovesNitrile gloves are a standard. For enhanced protection due to unknown hazards, consider double-gloving or using a more resistant glove, such as Silver Shield, underneath a nitrile glove.[6][7]
Body Laboratory CoatA flame-resistant lab coat is recommended.[8]
Respiratory Not generally required if handled in a fume hoodIf there is a risk of aerosolization and work cannot be conducted in a fume hood, a risk assessment should be performed by EHS to determine the appropriate respiratory protection.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][10][11]

Experimental Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Transfer to controlled area decon Decontamination handling->decon Post-experiment cleanup waste Waste Segregation decon->waste Collect all contaminated materials storage Temporary Storage waste->storage Label and seal containers disposal Final Disposal storage->disposal Arrange for EHS pickup

Caption: Workflow for the safe handling and disposal of this compound.

Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads to contain any potential spills.

  • Handling: All manipulations of the compound, including weighing, dissolving, and transferring, must occur within the fume hood.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • Personal Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water. Do not wear lab coats or gloves outside of the laboratory to prevent the spread of contamination.[12]

Disposal Plan

The disposal of unknown or uncharacterized chemical waste is strictly regulated and can be costly, as it requires analysis before disposal vendors will accept it.[13][14][15]

Waste Management Protocol for this compound

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal liquid_waste Liquid Waste liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Segregate solid_waste Solid Waste solid_container Labeled Solid Waste Container solid_waste->solid_container Segregate ehs_pickup EHS Pickup and Disposal liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Segregation and disposal pathway for waste contaminated with this compound.

Protocol:

  • Segregation: Do not mix waste containing this compound with any other waste streams.[10]

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly marked, and chemically compatible container.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation

    • The name and contact information of the responsible researcher

  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Disposal: Once a waste container is full, contact your institution's EHS department to arrange for pickup and proper disposal. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.